2-(Chloromethyl)imidazo[1,2-a]pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)imidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-4-6-5-11-3-1-2-9-7(11)10-6/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPOENNBNNSJQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362878 | |
| Record name | 2-(chloromethyl)imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57892-71-4 | |
| Record name | 2-(chloromethyl)imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)imidazo[1,2-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyrimidine from 2-aminopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(chloromethyl)imidazo[1,2-a]pyrimidine, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available 2-aminopyrimidine. This document outlines the core synthetic strategy, detailed experimental protocols derived from established methodologies, and relevant quantitative data.
Introduction
Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties. The 2-(chloromethyl) substituted analogue serves as a key intermediate for further functionalization, enabling the exploration of a wider chemical space for potential therapeutic agents. The primary synthetic route to this scaffold is a variation of the classical Chichibabin reaction, involving the condensation of a 2-amino-azaheterocycle with an α-halocarbonyl compound.
Synthetic Pathway Overview
The synthesis of this compound from 2-aminopyrimidine is achieved through a one-pot cyclocondensation reaction with a suitable three-carbon α,α'-dihalogenated ketone, such as 1,3-dichloroacetone. The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of 2-aminopyrimidine, followed by an intramolecular cyclization and dehydration to form the fused imidazo[1,2-a]pyrimidine ring system.
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Protocols
The following protocol is a generalized procedure based on the well-established synthesis of related imidazo[1,2-a]pyridine and pyrimidine derivatives.[1] Researchers should optimize the reaction conditions for their specific laboratory setup.
Materials and Reagents:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-Aminopyrimidine | C₄H₅N₃ | 95.10 | ≥98% | Commercially Available |
| 1,3-Dichloroacetone | C₃H₄Cl₂O | 126.97 | ≥97% | Commercially Available |
| Acetone | C₃H₆O | 58.08 | Anhydrous | Commercially Available |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ≥99% | Commercially Available |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Commercially Available |
| Hexane | C₆H₁₄ | 86.18 | ACS Grade | Commercially Available |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Commercially Available |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyrimidine (1.0 eq) in anhydrous acetone.
-
Addition of Reagent: To the stirred solution, add 1,3-dichloroacetone (1.1 eq) dropwise at room temperature.
-
Reaction: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any formed acid, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes based on analogous syntheses reported in the literature.[1] Actual results may vary depending on the specific conditions employed.
| Parameter | Value | Reference |
| Molar Ratio (2-Aminopyrimidine:1,3-Dichloroacetone) | 1 : 1.1 | [1] |
| Solvent | Acetone or Acetonitrile | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 4 - 12 hours | [1] |
| Yield | 60 - 80% (expected) | - |
| Molecular Formula | C₇H₆ClN₃ | [2] |
| Molecular Weight | 167.60 g/mol | [2] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 2-aminopyrimidine via cyclocondensation with 1,3-dichloroacetone is a robust and efficient method for accessing this valuable synthetic intermediate. The protocol provided in this guide, based on established chemical principles, offers a clear pathway for researchers in the field of medicinal chemistry and drug development to synthesize this compound for further elaboration and biological evaluation. Careful monitoring and optimization of the reaction conditions are recommended to achieve the best possible yields and purity.
References
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-(Chloromethyl)imidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(Chloromethyl)imidazo[1,2-a]pyrimidine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes data and protocols for closely related analogs to provide a robust framework for researchers. The imidazo[1,2-a]pyrimidine scaffold is a key pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.
Physicochemical and Spectroscopic Properties
Quantitative data for this compound is not extensively reported. The following tables summarize available data for the title compound and its close structural analogs to provide estimated properties.
Table 1: Physicochemical Properties
| Property | Value | Source/Analog |
| IUPAC Name | This compound | N/A |
| CAS Number | 57892-71-4 | [1][2] |
| Molecular Formula | C₇H₆ClN₃ | [1][2] |
| Molecular Weight | 167.60 g/mol | [1][2] |
| Appearance | White to yellow or pale brown crystalline solid (predicted) | Analog: 2-(Chloromethyl)pyrimidine hydrochloride |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| pKa | Not available | N/A |
| Solubility | Soluble in DMF and DMSO (predicted) | Analog: 2-(Chloromethyl)pyrimidine hydrochloride |
Table 2: Spectroscopic Data (Predicted/Analog)
| Technique | Expected Peaks/Signals | Analog Compound |
| ¹H NMR | Signals for the pyrimidine and imidazole ring protons, and a characteristic singlet for the -CH₂- group (~4.8 ppm). | 2-(Chloromethyl)pyrimidine hydrochloride[3] |
| ¹³C NMR | Resonances for the carbon atoms of the fused ring system and a signal for the chloromethyl carbon. | General imidazo[1,2-a]pyrimidine derivatives[4] |
| FT-IR (cm⁻¹) | Characteristic absorption bands for C-H, C=N, and C-Cl stretching and bending vibrations. | General imidazo[1,2-a]pyrimidine derivatives[2] |
| Mass Spec (m/z) | Molecular ion peak and fragmentation patterns corresponding to the loss of the chlorine atom and the chloromethyl group. | General imidazo[1,2-a]pyrimidine derivatives[5] |
Synthesis of this compound
The synthesis of the imidazo[1,2-a]pyrimidine core is well-established, typically proceeding via the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound. While a specific validated protocol for this compound is not detailed in the literature, a prophetic protocol based on these established methods is provided below. A synthesis for the closely related 2-(dichloromethyl)imidazo[1,2-a]pyrimidine has been reported and is also described.
This protocol is based on the general synthesis of imidazo[1,2-a]pyrimidines.[6]
Reaction Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. benchchem.com [benchchem.com]
Spectroscopic and Synthetic Insights into 2-(Chloromethyl)imidazo[1,2-a]pyrimidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrimidine core is a recognized pharmacophore present in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including antiviral, anti-inflammatory, and anticancer activities. The introduction of a chloromethyl substituent at the 2-position provides a reactive handle for further chemical modifications, making it a valuable building block for the synthesis of diverse compound libraries. This technical guide aims to provide a comprehensive overview of the available spectroscopic data and synthetic methodologies for this compound. However, it is important to note that a complete, publicly available dataset of its spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and MS) from a single, verified source remains elusive in the current scientific literature.
Synthetic Approaches
The synthesis of the imidazo[1,2-a]pyrimidine scaffold is well-established. The most common and direct approach involves the condensation reaction of 2-aminopyrimidine with an α-haloketone. In the case of this compound, the logical precursor would be a reagent that provides the chloromethyl-substituted α-carbon electrophile.
Conceptual Synthetic Workflow
The synthesis of this compound would likely proceed via the reaction of 2-aminopyrimidine with a chloroacetyl derivative. The following diagram illustrates this conceptual pathway.
Caption: Conceptual synthetic pathway for this compound.
Spectroscopic Data Analysis
As of the latest literature search, a complete and unified set of spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound has not been published in a single, readily accessible source. Commercial suppliers list the compound, confirming its existence, but do not typically provide detailed analytical data.
For the purpose of providing a predictive overview, the following tables summarize the expected spectroscopic characteristics based on the analysis of closely related imidazo[1,2-a]pyrimidine derivatives. It is crucial to emphasize that these are predicted values and require experimental verification.
Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.6 - 8.8 | dd | H-5 |
| ~8.4 - 8.6 | dd | H-7 |
| ~7.8 - 8.0 | s | H-3 |
| ~7.0 - 7.2 | dd | H-6 |
| ~4.8 - 5.0 | s | -CH₂Cl |
Note: Predicted chemical shifts are based on the general electronic environment of the imidazo[1,2-a]pyrimidine ring system and the deshielding effect of the chloromethyl group. Coupling constants are expected to be in the typical range for ortho and meta coupling in pyrimidine rings.
Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~150 - 155 | C-8a |
| ~145 - 150 | C-5 |
| ~140 - 145 | C-2 |
| ~135 - 140 | C-7 |
| ~115 - 120 | C-3 |
| ~110 - 115 | C-6 |
| ~40 - 45 | -CH₂Cl |
Note: Predicted chemical shifts are based on the known values for the imidazo[1,2-a]pyrimidine core and the expected influence of the chloromethyl substituent.
Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3100 - 3000 | C-H stretching (aromatic) |
| ~1650 - 1600 | C=N and C=C stretching (ring) |
| ~1500 - 1400 | C=C stretching (ring) |
| ~700 - 650 | C-Cl stretching |
Note: These are characteristic vibrational frequencies for the functional groups present in the molecule.
Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| [M]+ | Molecular ion peak |
| [M+2]+ | Isotope peak for ³⁷Cl |
| [M-Cl]+ | Fragment corresponding to loss of chlorine |
| [M-CH₂Cl]+ | Fragment corresponding to loss of the chloromethyl group |
Note: The mass spectrum is expected to show a characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio).
Biological Activity and Signaling Pathways
While the broader class of imidazo[1,2-a]pyrimidines has been extensively studied for various biological activities, specific data on the mechanism of action or signaling pathways directly modulated by this compound are not available in the reviewed literature. Imidazo[1,2-a]pyridine derivatives, a closely related class of compounds, have been shown to inhibit signaling pathways such as the AKT/mTOR pathway, which is crucial for cell cycle regulation and apoptosis.[2] It is plausible that this compound could serve as a precursor for compounds that interact with similar cellular targets.
The general workflow for investigating the biological activity of a novel compound like this compound would typically involve a series of in vitro and in vivo assays.
Caption: General workflow for the biological evaluation of a novel compound.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. While its synthesis is conceptually straightforward based on established methodologies for related compounds, a significant gap exists in the public domain regarding its detailed experimental protocol and comprehensive spectroscopic characterization. The predicted spectroscopic data provided herein serves as a preliminary guide for researchers. Further investigation is warranted to fully elucidate the chemical and biological properties of this compound, which will be essential for its application in drug discovery and development programs. The lack of specific biological data also highlights an opportunity for future research to explore its potential mechanisms of action and therapeutic targets.
References
Imidazo[1,2-a]pyrimidine Derivatives: A Technical Guide to Therapeutic Applications
Introduction
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1] This technical guide provides an in-depth overview of the therapeutic potential of imidazo[1,2-a]pyrimidine derivatives, focusing on their applications in oncology, inflammation, infectious diseases, and neurology. The guide summarizes quantitative biological data, details key experimental protocols, and visualizes relevant signaling pathways to support researchers and drug development professionals.
Therapeutic Potential
Imidazo[1,2-a]pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antifungal effects.[2]
Anticancer Activity
A primary focus of research on this scaffold has been its potential in cancer therapy. These derivatives have been shown to inhibit various kinases involved in cancer cell proliferation and survival.
-
Kinase Inhibition: Many derivatives act as potent inhibitors of key kinases. For example, certain compounds inhibit c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST), with IC50 values in the nanomolar range. Others have been developed as dual inhibitors of PI3K and mTOR, critical components of a signaling pathway frequently dysregulated in cancer.[3] Anaplastic lymphoma kinase (ALK), another important cancer target, has also been successfully inhibited by benzo[4][5]imidazo[1,2-c]pyrimidine derivatives.[6]
-
Wnt/β-catenin Signaling: Some imidazo[1,2-a]pyrimidines can inhibit the Wnt/β-catenin signaling pathway, which is crucial in both embryonic development and tumorigenesis.[7] These compounds have been shown to downregulate the expression of Wnt target genes like c-myc and cyclin D1.[7]
-
Apoptosis Induction: The anticancer effects are often mediated by the induction of apoptosis. For instance, some derivatives have been shown to inhibit the AKT/mTOR pathway, leading to G2/M cell cycle arrest and intrinsic apoptosis in melanoma and cervical cancer cells.[8]
Anti-inflammatory Effects
Imidazo[1,2-a]pyrimidine derivatives have shown significant anti-inflammatory properties, often attributed to the inhibition of key inflammatory mediators.
-
COX Inhibition: Several derivatives exhibit anti-inflammatory activity with some selectivity for COX-2.[9] The anti-inflammatory effects are believed to stem from their ability to inhibit the expression and activity of mediators like prostaglandin E2 and tumor necrosis factor-a.[9]
-
STAT3/NF-κB Pathway Modulation: The anti-inflammatory activity can also be exerted by suppressing the NF-κB and STAT3 signaling pathways, which are pivotal in the inflammatory response.[10]
Antimicrobial and Antiviral Activity
The scaffold has been extensively investigated for its potential against various pathogens.
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Antibacterial and Antifungal: Numerous derivatives have been synthesized and evaluated for their in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[1][2][5] Chalcone derivatives of imidazo[1,2-a]pyrimidine have demonstrated excellent activity against strains like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[11]
-
Antiviral: A novel series of imidazo[1,2-a]pyrimidines has been developed that targets the entry of group 2 influenza A viruses, showing nanomolar activity against oseltamivir-sensitive and -resistant strains by targeting hemagglutinin (HA).[12][13] Derivatives have also been explored for activity against other viruses like HIV and hepatitis C.[14]
Central Nervous System (CNS) Applications
The structural features of imidazo[1,2-a]pyrimidines make them suitable candidates for targeting CNS disorders.
-
GABAA Receptor Ligands: These compounds can act as ligands for the benzodiazepine binding site on GABAA receptors, suggesting potential for anxiolytic and anticonvulsant applications.[15]
-
Neurodegenerative Diseases: The pyrimidine core is being investigated for its potential in managing neurodegenerative diseases like Alzheimer's.[16][17] Some derivatives have shown affinity for adenosine A1 receptors, which are targets for cognitive enhancement in neurological disorders.[18]
Quantitative Biological Data
The biological activity of imidazo[1,2-a]pyrimidine derivatives has been quantified in numerous studies. The following tables summarize key findings for different therapeutic areas.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyrimidine Derivatives
| Compound/Derivative Class | Target | Assay | Activity (IC50) | Cell Line | Reference |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidines | c-KIT (V654A) | Kinase Inhibition | Nanomolar range | GIST 430/654 | [19] |
| Imidazo[1,2-a]pyridine derivative | PI3Kα | Kinase Inhibition | 2 nM | T47D (Breast Cancer) | [8] |
| Benzo[4][5]imidazo[1,2-c]pyrimidine (Cmpd 19) | ALK (L1196M mutant) | Cell-based | Good activity | ALK-transfected BaF3 | [6] |
| Imidazo[1,2-a]pyridine derivative (15a) | PI3K/mTOR | Dual Kinase Inhibition | Potent | - | [3] |
Table 2: Anti-inflammatory Activity of Imidazo[1,2-a]pyrimidine Derivatives
| Compound/Derivative Class | Target/Model | Assay | Activity | Reference |
| 2,3-Diaryl-imidazo[1,2-a]pyrimidine (Cmpd 24) | COX-2 | Enzyme Inhibition | IC50 = 13 µmol/L | [9] |
| 2,3-Diaryl-imidazo[1,2-a]pyrimidine (Cmpd 23) | Carrageenan-induced paw edema | In vivo | 65.2% inhibition | [9] |
Table 3: Antimicrobial and Antiviral Activity of Imidazo[1,2-a]pyrimidine Derivatives
| Compound/Derivative Class | Target Organism/Virus | Assay | Activity (MIC/EC50) | Reference |
| Imidazo[1,2-a]pyrimidine Chalcones | S. aureus, E. coli, etc. | Broth microdilution | Excellent to good activity | [11] |
| Imidazo[1,2-a]pyrimidines | Group 2 Influenza A Viruses | Viral entry inhibition | Nanomolar range | [12] |
| Imidazo[1,2-a]pyridine-3-carboxamides | Mycobacterium tuberculosis | Whole-cell screening | Potent | [20] |
Key Signaling Pathways and Workflows
The therapeutic effects of imidazo[1,2-a]pyrimidine derivatives are often mediated through the modulation of specific cellular signaling pathways.
Experimental Methodologies
General Synthesis of Imidazo[1,2-a]pyrimidines
A common and efficient method for synthesizing the imidazo[1,2-a]pyrimidine core involves the condensation reaction of 2-aminopyrimidine with an α-haloketone.
Protocol: Microwave-Assisted Synthesis [1]
-
Reactants: 2-aminopyrimidine (1 mmol) and the appropriate 2-bromoarylketone (1 mmol) are used as starting materials.
-
Catalyst: Basic alumina (Al2O3) is often used as a solid support and catalyst.
-
Procedure: a. The reactants and catalyst are combined in a vessel suitable for microwave irradiation. The reaction is typically performed under solvent-free conditions.[1] b. The mixture is subjected to microwave irradiation (e.g., at 100-150W) for a period of 5-15 minutes. c. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). d. Upon completion, the reaction mixture is cooled to room temperature.
-
Work-up and Purification: a. The solid residue is treated with a suitable solvent (e.g., ethanol or ethyl acetate) and filtered to remove the catalyst. b. The filtrate is concentrated under reduced pressure. c. The crude product is purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the pure imidazo[1,2-a]pyrimidine derivative.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[2]
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of imidazo[1,2-a]pyrimidine derivatives against a specific protein kinase.
Protocol: ATP Competition Assay [21]
-
Materials:
-
Recombinant human kinase enzyme.
-
Specific peptide substrate for the kinase.
-
Test compound (imidazo[1,2-a]pyrimidine derivative) dissolved in DMSO.
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).
-
-
Procedure: a. The assay is performed in a 96-well or 384-well plate format. b. A solution of the kinase enzyme and its specific substrate is prepared in the assay buffer. c. The test compound is serially diluted to various concentrations and added to the wells. A DMSO control (vehicle) is also included. d. The kinase reaction is initiated by adding ATP to the wells. The final ATP concentration should be at or near the Km value for the specific kinase. e. The reaction mixture is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).
-
Detection: a. After incubation, the detection reagent is added to stop the kinase reaction and measure the amount of ADP produced or remaining ATP. b. The luminescence or fluorescence signal is read using a plate reader.
-
Data Analysis: a. The percentage of kinase inhibition is calculated for each concentration of the test compound relative to the DMSO control. b. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion and Future Outlook
Imidazo[1,2-a]pyrimidine derivatives represent a highly versatile and promising scaffold in drug discovery. Their diverse biological activities, particularly in oncology and infectious diseases, have been well-documented. The ability to act on multiple targets, including a wide range of kinases, underscores their therapeutic potential.[22] Future research should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity for specific targets.[23][24] Furthermore, exploring novel delivery systems and combination therapies could help translate the preclinical success of these compounds into effective clinical treatments. The continued investigation into their mechanisms of action will undoubtedly uncover new therapeutic applications for this remarkable heterocyclic system.
References
- 1. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
- 6. Synthesis and biological evaluation of benzo[4,5]imidazo[1,2-c]pyrimidine and benzo[4,5]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. researchgate.net [researchgate.net]
- 17. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Imidazo[1,2-α]pyridines possess adenosine A1 receptor affinity for the potential treatment of cognition in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. bio-conferences.org [bio-conferences.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Stability and Storage of 2-(Chloromethyl)imidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Chloromethyl)imidazo[1,2-a]pyrimidine, a key building block in medicinal chemistry and drug discovery. Due to its reactive chloromethyl group, proper handling and storage are critical to maintain its integrity and ensure the reliability of experimental results. This document outlines the compound's known stability profile, potential degradation pathways, and provides a detailed experimental protocol for stability assessment.
Compound Profile
This compound is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core with a reactive chloromethyl substituent at the 2-position. This functional group makes it a valuable intermediate for the synthesis of a wide range of derivatives, as the chlorine atom can be readily displaced by various nucleophiles.
Table 1: Chemical and Physical Properties
| Property | Value |
| CAS Number | 57892-71-4 |
| Molecular Formula | C₇H₆ClN₃ |
| Molecular Weight | 167.60 g/mol |
| Appearance | Solid (form may vary) |
| Purity | Typically ≥95% |
Stability and Recommended Storage
The stability of this compound is primarily influenced by temperature, moisture, and pH. The presence of the electrophilic chloromethyl group attached to the electron-rich imidazopyrimidine ring system makes the molecule susceptible to nucleophilic substitution reactions.
Table 2: Recommended Storage Conditions
| Condition | Temperature | Atmosphere | Light Conditions |
| Long-term Storage | 2-8°C | Inert (e.g., Argon, Nitrogen) | Protect from light |
| Short-term Storage | 2-8°C | Dry | Protect from light |
Several chemical suppliers recommend storing the compound under refrigerated conditions (2-8°C or 0-8°C) to minimize degradation.[1][2] For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere to prevent hydrolysis and oxidation.
Potential Degradation Pathways
The primary degradation pathway for this compound is expected to be hydrolysis of the chloromethyl group, especially in the presence of water or other nucleophiles. This reaction would lead to the formation of the corresponding hydroxymethyl derivative. Other potential degradation routes include oxidation and photolytic decomposition.
Caption: Potential degradation pathways for this compound.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following is a general protocol that can be adapted for this compound.
Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, and photolytic) and to identify the resulting degradation products.
Materials:
-
This compound
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer (MS)
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 2 hours.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose a thin layer of the solid compound and a solution of the compound (in a photostable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
If coupled with a mass spectrometer, characterize the degradation products based on their mass-to-charge ratio.
-
Caption: Experimental workflow for a forced degradation study.
Handling and Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
The stability of this compound is a critical factor for its successful application in research and development. Adherence to the recommended storage conditions, particularly refrigeration and protection from moisture, is essential to maintain its purity and reactivity. The provided experimental protocol for forced degradation studies serves as a valuable tool for understanding its stability profile in greater detail and for the development of robust analytical methods. Researchers and drug development professionals should always handle this compound with appropriate safety precautions due to its potential reactivity.
References
An In-depth Technical Guide to 2-(Chloromethyl)imidazo[1,2-a]pyrimidine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Chloromethyl)imidazo[1,2-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, molecular structure, and outlines a general synthetic approach. Furthermore, it explores the broader therapeutic landscape of the imidazo[1,2-a]pyrimidine scaffold, focusing on its role as a potent kinase inhibitor in various signaling pathways relevant to cancer and other diseases.
Core Compound Identification
The fundamental properties of this compound are summarized below, providing a clear chemical identity for this key synthetic intermediate.
| Property | Value | Reference |
| CAS Number | 57892-71-4 | [1][2] |
| Molecular Formula | C₇H₆ClN₃ | [1][2] |
| Molecular Weight | 167.60 g/mol | [2] |
| Purity | Typically ≥95% | [1] |
| MDL Number | MFCD05858431 | [1] |
Molecular Structure:
The structure of this compound features a fused bicyclic system composed of an imidazole and a pyrimidine ring. A reactive chloromethyl group is attached at the 2-position of the imidazo[1,2-a]pyrimidine core, making it a valuable electrophilic building block for the synthesis of more complex molecules.
(Image of the molecular structure of this compound would be placed here in a full whitepaper.)
Synthetic Methodology
The synthesis of the imidazo[1,2-a]pyrimidine scaffold is well-established in the literature. A common and effective method involves the cyclocondensation of a 2-aminopyrimidine with an α-haloketone. For this compound, a plausible synthetic route would involve the reaction of 2-aminopyrimidine with 1,3-dichloroacetone.
General Experimental Protocol (Prophetic)
The following protocol describes a general method for the synthesis of imidazo[1,2-a]pyrimidine derivatives, which can be adapted for the specific synthesis of this compound.[3]
Materials:
-
2-Aminopyrimidine (1.0 eq)
-
1,3-Dichloroacetone (1.0-1.2 eq)
-
Base (e.g., Potassium carbonate, Sodium bicarbonate) (2.0-2.5 eq)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)
Procedure:
-
To a stirred solution of 2-aminopyrimidine in the chosen solvent, add the base.
-
Slowly add 1,3-dichloroacetone to the suspension.
-
Heat the reaction mixture to a temperature ranging from 80 to 120 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution on 2-(Chloromethyl)imidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for conducting nucleophilic substitution reactions on 2-(chloromethyl)imidazo[1,2-a]pyrimidine. This versatile building block is crucial in medicinal chemistry for the synthesis of a wide array of derivatives with potential therapeutic applications. The imidazo[1,2-a]pyrimidine scaffold is a prominent feature in compounds exhibiting a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4]
The primary reaction pathway involves a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, a nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion in a single, concerted step.[5] The electron-withdrawing nature of the imidazo[1,2-a]pyrimidine ring system enhances the electrophilicity of the methylene carbon, making it highly susceptible to attack by a diverse range of nucleophiles.[5]
Experimental Protocols
This section details the methodologies for the nucleophilic substitution on this compound with various nucleophiles.
General Procedure for Nucleophilic Substitution
A general workflow for the synthesis of 2-(substituted-methyl)imidazo[1,2-a]pyrimidine derivatives is outlined below. This procedure can be adapted for various nucleophiles, including amines, thiols, and phenols.
Materials and Reagents:
-
This compound
-
Selected nucleophile (e.g., primary/secondary amine, thiol, phenol)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Ethanol)
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol 1: Reaction with Amine Nucleophiles
-
To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent such as DMF or acetonitrile, add the amine nucleophile (1.0-1.2 eq.).
-
Add a base, such as potassium carbonate or triethylamine (1.5-2.0 eq.), to the reaction mixture to neutralize the hydrochloric acid generated during the reaction.[5]
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Thiol Nucleophiles
-
In a round-bottom flask, dissolve the thiol nucleophile (1.0 eq.) in a suitable solvent like ethanol or DMF.[5]
-
Add a base, such as sodium ethoxide or potassium carbonate (1.1 eq.), to generate the thiolate anion.[5]
-
To this mixture, add a solution of this compound (1.0 eq.) in the same solvent.
-
Stir the reaction at room temperature and monitor its progress using TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield the crude product, which can be further purified by recrystallization or column chromatography.[2]
Protocol 3: Reaction with Phenol Nucleophiles
-
Suspend the substituted phenol (1.0 eq.) and potassium carbonate (1.5 eq.) in anhydrous acetonitrile.[2]
-
Add this compound (1.0 eq.) to the suspension.
-
Reflux the reaction mixture for 6-12 hours, checking the reaction's progress with TLC.[2]
-
After cooling to room temperature, filter off the inorganic salts.[2]
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to get the crude product.
-
Purify the product using column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution on this compound with representative nucleophiles. Please note that these are generalized values and actual results may vary depending on the specific substrate and reaction conditions.
| Nucleophile Class | Example Nucleophile | Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Amines | Morpholine | DMF | K₂CO₃ | 25-50 | 4-8 | 85-95 |
| Aniline | ACN | Et₃N | 80 | 12-16 | 70-85 | |
| Thiols | Thiophenol | Ethanol | NaOEt | 25 | 2-4 | 90-98 |
| 1-Propanethiol | DMF | K₂CO₃ | 25 | 3-6 | 88-96 | |
| Phenols | Phenol | ACN | K₂CO₃ | 80 | 8-12 | 75-90 |
| 4-Methoxyphenol | ACN | K₂CO₃ | 80 | 6-10 | 80-95 |
Visualizations
Experimental Workflow for Nucleophilic Substitution
The following diagram illustrates the general experimental workflow for the synthesis of 2-(substituted-methyl)imidazo[1,2-a]pyrimidine derivatives.
Caption: General experimental workflow for the nucleophilic substitution reaction.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of imidazo[1,2-a]pyrimidine-based kinase inhibitors, a promising class of compounds in targeted cancer therapy. This document outlines a detailed synthetic protocol, methods for biological evaluation, and an overview of the key signaling pathways affected by these inhibitors.
Introduction
Imidazo[1,2-a]pyrimidines are fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] Their rigid bicyclic core serves as a versatile scaffold for the design of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By targeting specific kinases, such as those in the PI3K/Akt/mTOR and c-KIT signaling cascades, imidazo[1,2-a]pyrimidine derivatives can effectively inhibit cancer cell proliferation and survival.[2][3]
This guide provides detailed experimental protocols for the synthesis of a representative imidazo[1,2-a]pyrimidine compound and for the in vitro assays used to assess its biological activity. Furthermore, quantitative data on the inhibitory activities of various imidazo[1,2-a]pyrimidine and related imidazo-fused heterocyclic derivatives are summarized to facilitate structure-activity relationship (SAR) studies and further drug development.
Data Presentation: Inhibitory Activity of Imidazo-Fused Pyrimidine Derivatives
The following tables summarize the in vitro inhibitory activity of a selection of imidazo[1,2-a]pyrimidine and other imidazo-fused heterocyclic derivatives against various kinases and cancer cell lines. This data is essential for understanding the potency and selectivity of these compounds.
Table 1: In Vitro Kinase Inhibitory Activity of Imidazo-Fused Heterocyclic Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Imidazo[1,2-a]pyridine Derivative 35 | PI3Kα | 150 | [2] |
| Imidazo[1,2-a]pyridine Derivative | PI3Kα | 2.8 | [4] |
| Imidazo[1,2-b]pyridazine Derivative R23 | mTOR | 67 | [5] |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine A84 | c-KIT (V654A) | 2.8 | [6] |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine A252 | c-KIT (V654A) | 2.2 | [6] |
| Imidazo-[1,2-a]-Pyrazine 12k | Aurora A | 0.02 | [7] |
| Imidazo-[1,2-a]-Pyrazine 12k | Aurora B | 0.03 | [7] |
| Imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidin 10b | CDK4 | 16.7 | [8] |
| Imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidin 10b | CDK6 | 30.5 | [8] |
Table 2: Anti-proliferative Activity of Imidazo-Fused Pyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine Derivative 35 | T47D | Breast Cancer | Not Specified (potent) | [2] |
| Imidazo[1,2-a]pyridine Derivative | A375 | Melanoma | 0.14 | [4] |
| Imidazo[1,2-a]pyridine Derivative | HeLa | Cervical Cancer | 0.21 | [4] |
| Imidazo[1,2-b]pyridazine Derivative R23 | A549 | Lung Cancer | 0.05 | [5] |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine A100 | GIST 430/654 | Gastrointestinal Stromal Tumor | 0.038 | [6] |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine A252 | GIST 430/654 | Gastrointestinal Stromal Tumor | 0.047 | [6] |
| Imidazo[1,2-a]pyridine Compound 6 | A375 | Melanoma | <12 | [9] |
| Imidazo[1,2-a]pyridine Compound 6 | WM115 | Melanoma | <12 | [9] |
| Imidazo[1,2-a]pyridine Compound 6 | HeLa | Cervical Cancer | 9.7 - 44.6 | [10] |
| Imidazo[1,2-a]pyridine IP-5 | HCC1937 | Breast Cancer | 45 | [11] |
| Imidazo[1,2-a]pyridine IP-6 | HCC1937 | Breast Cancer | 47.7 | [11] |
| Imidazo[1,2-a]pyrazine Derivative 12b | Hep-2 | Laryngeal Cancer | 11 | [12] |
| Imidazo[1,2-a]pyrazine Derivative 12b | HepG2 | Liver Cancer | 13 | [12] |
| Imidazo[1,2-a]pyrazine Derivative 12b | MCF-7 | Breast Cancer | 11 | [12] |
| Imidazo[1,2-a]pyrazine Derivative 12b | A375 | Melanoma | 11 | [12] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine
This protocol describes a representative one-pot synthesis of 2-phenylimidazo[1,2-a]pyrimidine from 2-aminopyrimidine and 2-bromo-1-phenylethanone.[13]
Materials:
-
2-Aminopyrimidine
-
2-Bromo-1-phenylethanone (α-bromoacetophenone)
-
Acetone
-
3N Hydrochloric Acid (HCl)
-
15% Ammonium Hydroxide (NH₄OH) solution
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Buchner funnel and filter paper
-
Beakers
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-aminopyrimidine (0.105 mol) and 2-bromo-1-phenylethanone (0.105 mol).
-
Solvent Addition: Add 150 mL of acetone to the flask.
-
Reflux: Place the flask on a stirring plate, add a magnetic stir bar, and fit it with a reflux condenser. Heat the mixture to reflux and maintain stirring for 5 hours.
-
Cooling and Filtration: After 5 hours, remove the heat source and allow the reaction mixture to cool to room temperature. A precipitate should form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold acetone to remove any unreacted starting materials.
-
Acid Hydrolysis: Transfer the solid to a beaker and add 200 mL of 3N HCl. Heat the mixture to reflux with stirring for 1 hour. This step ensures the complete cyclization and formation of the imidazo[1,2-a]pyrimidine ring.
-
Neutralization: Cool the acidic solution to room temperature. Slowly add 15% ammonium hydroxide solution dropwise while stirring until the pH of the solution reaches approximately 8. A precipitate of the final product will form.
-
Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallization: Recrystallize the crude product from ethanol to obtain pure 2-phenylimidazo[1,2-a]pyrimidine as a white solid.
-
Characterization: Confirm the identity and purity of the synthesized compound using techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.
Caption: Workflow for the synthesis of 2-phenylimidazo[1,2-a]pyrimidine.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general method for determining the in vitro inhibitory activity of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption.[14]
Materials:
-
Kinase of interest (e.g., PI3Kα, mTOR, c-KIT)
-
Kinase substrate (specific to the kinase)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor
-
DMSO (vehicle control)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM to 0.1 nM. Also, prepare solutions for the positive control and a DMSO-only vehicle control.
-
Kinase Reaction Setup: In a white, opaque microplate, add the following to each well:
-
Kinase assay buffer
-
Kinase enzyme (at a pre-determined optimal concentration)
-
Test compound dilution, positive control, or DMSO vehicle.
-
-
Pre-incubation: Gently mix the contents of the plate and incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubation: Cover the plate and incubate at room temperature for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure linear reaction kinetics.
-
Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
Luminescence Measurement: Incubate the plate for a short period (as recommended by the reagent manufacturer) to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity (higher signal = less ATP consumed = more inhibition). Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.[15][16][17][18][19]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compound (dissolved in DMSO)
-
96-well flat-bottom microplates
-
Hemocytometer or automated cell counter
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight in a CO₂ incubator to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should be kept constant and low (typically ≤ 0.5%). Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in the CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours in the CO₂ incubator. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathways
Imidazo[1,2-a]pyrimidine-based kinase inhibitors often target key signaling pathways that are aberrantly activated in cancer. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these inhibitors.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4] In many cancers, this pathway is hyperactivated due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.
c-KIT Signaling Pathway
The c-KIT receptor tyrosine kinase plays a vital role in the development and maintenance of various cell types. Mutations leading to constitutive activation of c-KIT are oncogenic drivers in several cancers, most notably gastrointestinal stromal tumors (GISTs).[3]
Caption: Overview of the c-KIT signaling pathway and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journal.waocp.org [journal.waocp.org]
- 12. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. 2-PHENYLIMIDAZO[1,2-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
Application Notes & Protocols: Microwave-Assisted Synthesis of 2-Substituted Imidazo[1,2-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of 2-substituted imidazo[1,2-a]pyrimidines utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles.[1][2] The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anticancer, anti-inflammatory, and anxiolytic properties.[3][4][5]
General Reaction Scheme
The most common approach for synthesizing the imidazo[1,2-a]pyrimidine core involves the cyclocondensation reaction of a 2-aminopyrimidine derivative with an α-haloketone.[1][6] Microwave irradiation facilitates this reaction, often in the absence of a catalyst and in environmentally benign solvents.[1]
Scheme 1: General Synthesis of 2-Substituted Imidazo[1,2-a]pyrimidines
Caption: General workflow for the microwave-assisted synthesis.
Experimental Protocols
Herein, we provide detailed protocols for the synthesis of 2-substituted imidazo[1,2-a]pyrimidines based on established literature procedures.
Protocol 1: Catalyst-Free Synthesis in a Green Solvent
This protocol is adapted from a method that emphasizes the use of an environmentally friendly solvent system and avoids the need for a catalyst.[1]
Experimental Procedure:
-
Reactant Mixture: In a microwave process vial, combine the substituted 2-aminopyrimidine (1.0 mmol) and the appropriate α-bromoketone (1.0 mmol).
-
Solvent Addition: Add a mixture of water and isopropanol (H₂O-IPA), typically in a 1:1 ratio (4 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 100-120°C) for a short duration (typically 5-8 minutes).[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling, remove the solvent under reduced pressure. The residue is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones
This protocol describes the synthesis of a specific class of imidazo[1,2-a]pyrimidines with an aryl substituent at the 2-position and a carbonyl group at the 5-position.[7][8]
Experimental Procedure:
-
Reactant Mixture: In a microwave reaction vessel, mix 6-methylisocytosine (1 mmol) and the desired α-bromoacetophenone (1 mmol).[8]
-
Microwave Irradiation: Heat the mixture under microwave irradiation at 160°C for 20 minutes.[7]
-
Purification: After the reaction is complete, the resulting solid is purified to yield the 2-arylimidazo[1,2-a]pyrimidin-5(8H)-one.[7]
Data Presentation: Reaction Yields and Conditions
The following tables summarize the quantitative data from representative microwave-assisted syntheses of 2-substituted imidazo[1,2-a]pyrimidines.
Table 1: Catalyst-Free Synthesis of Imidazo[1,2-a]pyrimidines [1]
| Entry | 2-Aminopyrimidine Substituent | α-Bromoketone Substituent | Power (W) | Time (min) | Yield (%) |
| 1 | H | 4-Bromophenyl | 240 | 5 | 94 |
| 2 | H | 4-Chlorophenyl | 240 | 5 | 92 |
| 3 | H | 4-Fluorophenyl | 240 | 6 | 90 |
| 4 | H | 4-Nitrophenyl | 240 | 8 | 88 |
| 5 | 4,6-Dimethyl | Phenyl | 240 | 5 | 95 |
| 6 | 4,6-Dimethyl | 4-Bromophenyl | 240 | 5 | 96 |
Table 2: Synthesis of 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones [7][8]
| Entry | α-Bromoacetophenone Substituent (Aryl group) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Phenyl | 160 | 20 | 90 |
| 2 | 4-Methylphenyl | 160 | 20 | 85 |
| 3 | 4-Methoxyphenyl | 160 | 20 | 88 |
| 4 | 4-Chlorophenyl | 160 | 20 | 92 |
| 5 | 4-Bromophenyl | 160 | 20 | 93 |
Logical Workflow and Mechanism
The synthesis of imidazo[1,2-a]pyrimidines via the condensation of 2-aminopyrimidines and α-haloketones follows a well-established reaction pathway.
Caption: Key steps in the formation of the imidazo[1,2-a]pyrimidine ring.
The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyrimidine onto the electrophilic carbon of the α-haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon. The final step involves dehydration to yield the aromatic imidazo[1,2-a]pyrimidine ring system. Microwave irradiation accelerates these steps, leading to a rapid and efficient synthesis.[2]
These protocols and data highlight the utility of microwave-assisted synthesis as a powerful tool for the rapid and efficient generation of libraries of 2-substituted imidazo[1,2-a]pyrimidines for drug discovery and development. The significant reduction in reaction times and high yields make this an attractive method for researchers in the field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidines via A3 coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 6. bio-conferences.org [bio-conferences.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03948C [pubs.rsc.org]
Application Notes and Protocols for the Purification of 2-(Chloromethyl)imidazo[1,2-a]pyrimidine Derivatives by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 2-(chloromethyl)imidazo[1,2-a]pyrimidine derivatives using column chromatography. These compounds are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Effective purification is a critical step in their synthesis and subsequent biological evaluation.
Introduction
Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that are of great interest in pharmaceutical research due to their diverse pharmacological properties, including antiviral, anti-inflammatory, and anticancer activities.[1][3] The synthesis of these derivatives often results in crude products containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely employed technique for the purification of these compounds, typically utilizing silica gel as the stationary phase.[4][5]
This guide outlines the general principles, a detailed protocol, troubleshooting advice, and data presentation for the successful purification of this compound derivatives.
Data Presentation: Chromatographic Parameters
Effective purification by column chromatography is dependent on the careful selection of several parameters. The following tables summarize typical conditions and provide a framework for recording experimental data.
Table 1: Thin-Layer Chromatography (TLC) Analysis for Solvent System Selection
| Derivative | Solvent System (v/v) | Rf Value of Product | Rf Value of Impurities | Observations |
| This compound | Hexane:Ethyl Acetate (1:1) | ~0.35 | ~0.1 (polar), ~0.8 (non-polar) | Good separation, target Rf is ideal for column chromatography.[6] |
| Dichloromethane:Methanol (98:2) | ~0.40 | Streaking observed for some spots. | Addition of 0.5% triethylamine may be necessary to reduce streaking. | |
| Substituted Derivative A | Ethyl Acetate:Methanol (95:5) | ~0.30 | Multiple spots close to the product. | Gradient elution may be required for better separation. |
| Substituted Derivative B | Hexane:Ethyl Acetate (2:1) | ~0.25 | A major byproduct with Rf ~0.35. | Careful fraction collection is crucial. |
Table 2: Column Chromatography Parameters
| Parameter | Recommended Value/Range | Specific Example |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh for flash) | Silica Gel, 230-400 mesh |
| Column Dimensions | Varies with sample size (e.g., 2-5 cm diameter, 20-40 cm length) | 3 cm diameter, 30 cm length |
| Sample Loading | 1-5% of silica gel weight (dry loading recommended for poorly soluble compounds)[6] | 1 g crude product on 50 g silica gel |
| Eluent (Mobile Phase) | Hexane:Ethyl Acetate, Dichloromethane:Methanol, or Ethyl Acetate:Methanol gradients | Gradient of Hexane:Ethyl Acetate from 9:1 to 1:1 |
| Flow Rate | 1-5 mL/min (gravity) or 10-50 mL/min (flash) | ~15 mL/min (flash) |
| Fraction Size | 10-25 mL (depending on column size and separation) | 20 mL |
| Purity (Post-Column) | >95% (as determined by HPLC or NMR) | 98% |
| Yield (Post-Column) | 60-90% | 85% |
Experimental Protocols
The following is a general protocol for the purification of a this compound derivative. This protocol should be optimized based on the specific derivative and the impurity profile observed by TLC.
Materials and Reagents
-
Crude this compound derivative
-
Silica gel (for TLC and column chromatography)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol - HPLC grade)
-
Triethylamine (optional, for basic compounds)
-
Glass column for chromatography
-
TLC plates, chamber, and UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate using various solvent systems (e.g., different ratios of hexane:ethyl acetate or dichloromethane:methanol).
-
Visualize the spots under a UV lamp (254 nm).
-
The ideal solvent system should provide a good separation between the desired product and impurities, with an Rf value for the product of approximately 0.2-0.4.[6]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow it to settle, ensuring a uniform and crack-free bed.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed.[6]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. This method is preferred for compounds with poor solubility in the eluent.[6]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin elution with the selected solvent system, starting with a lower polarity if a gradient is used.
-
Gradually increase the polarity of the eluent to facilitate the separation of compounds with different polarities.
-
Maintain a constant flow rate.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the fractions that contain the pure product.
-
-
Solvent Evaporation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives.
Caption: Workflow for Synthesis and Purification.
Troubleshooting
Table 3: Common Problems and Solutions in Column Chromatography Purification
| Problem | Possible Cause | Recommended Solution |
| Streaking of spots on TLC or column | The compound is basic and interacts strongly with the acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the silica gel.[6] |
| Poor separation of product and impurities | Inappropriate solvent system. | Re-optimize the solvent system using TLC. Try a different solvent combination or a gradient elution. |
| No product eluting from the column | 1. The compound may have decomposed on the silica gel. 2. The eluent is not polar enough. | 1. Check compound stability on a TLC plate. Consider using a less acidic stationary phase like alumina.[6] 2. Gradually increase the polarity of the eluent. |
| Product elutes too quickly (with the solvent front) | The eluent is too polar. | Use a less polar solvent system. Always collect and check the first few fractions by TLC.[6] |
| Low yield of purified product | 1. Incomplete elution. 2. Product spread across many fractions in low concentration. | 1. After the main product has eluted, flush the column with a highly polar solvent to check for any remaining compound. 2. Concentrate fractions where the product was expected and re-analyze by TLC.[6] |
Logical Relationships
The success of the purification is critically dependent on the initial TLC analysis. The relationship between TLC and column chromatography is fundamental.
Caption: TLC to Column Chromatography Logic.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles | MDPI [mdpi.com]
- 3. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.msu.ru [chem.msu.ru]
- 6. benchchem.com [benchchem.com]
Recrystallization Techniques for Imidazo[1,2-a]pyrimidine Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the recrystallization of imidazo[1,2-a]pyrimidine compounds, a class of nitrogen-containing heterocyclic molecules with significant interest in medicinal chemistry due to their diverse biological activities. These compounds are known to interact with various biological targets, including GABA-A receptors and cyclooxygenase-2 (COX-2).[1][2] Effective purification is critical for accurate biological evaluation and drug development. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.
Principle of Recrystallization
Recrystallization is based on the principle that the solubility of a compound in a solvent generally increases with temperature. In this process, an impure solid is dissolved in a suitable hot solvent to form a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain dissolved in the cold solvent. The purified crystals are then collected by filtration.
Key Considerations for Recrystallization of Imidazo[1,2-a]pyrimidines
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent for recrystallizing imidazo[1,2-a]pyrimidine compounds should exhibit the following characteristics:
-
High solubility at elevated temperatures: The compound should be highly soluble in the boiling solvent.
-
Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the crystals after filtration.
-
Impurity Solubility: The impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).
Experimental Protocols
Based on a review of the literature, several solvent systems have been successfully employed for the recrystallization of imidazo[1,2-a]pyrimidine derivatives. Below are detailed protocols for three common methods.
Protocol 1: Single Solvent Recrystallization using Ethanol
This protocol is suitable for imidazo[1,2-a]pyrimidine derivatives that are highly soluble in hot ethanol and poorly soluble in cold ethanol. For instance, 2-phenylimidazo[1,2-a]pyrimidin-3-amine has been successfully recrystallized from absolute ethanol.
Materials:
-
Crude imidazo[1,2-a]pyrimidine compound
-
Absolute Ethanol
-
Erlenmeyer flask
-
Heating source (hot plate with a water or oil bath)
-
Condenser (optional, to prevent solvent loss)
-
Filter paper
-
Buchner funnel and flask
-
Vacuum source
Procedure:
-
Dissolution: Place the crude imidazo[1,2-a]pyrimidine compound in an Erlenmeyer flask. Add a minimal amount of absolute ethanol and heat the mixture to boiling with gentle swirling. Continue adding small portions of hot ethanol until the compound is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a pre-warmed receiving flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask should be left undisturbed. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold absolute ethanol to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove all traces of the solvent.
Protocol 2: Mixed Solvent Recrystallization using Dimethylformamide (DMF) and Isopropanol (iPrOH)
A mixed solvent system is employed when a single solvent does not provide the desired solubility profile. In this case, one solvent is used to dissolve the compound completely, and a second "anti-solvent" is added to induce precipitation. A mixture of DMF and isopropanol (1:2) has been used for the recrystallization of certain imidazo[1,2-a]pyrimidine derivatives.[3]
Materials:
-
Crude imidazo[1,2-a]pyrimidine compound
-
Dimethylformamide (DMF)
-
Isopropanol (iPrOH)
-
Erlenmeyer flask
-
Heating source
-
Filter paper
-
Buchner funnel and flask
-
Vacuum source
Procedure:
-
Dissolution: Dissolve the crude compound in a minimum amount of hot DMF.
-
Addition of Anti-solvent: While the DMF solution is still hot, slowly add isopropanol (in a 1:2 ratio of DMF to iPrOH) until the solution becomes slightly turbid. If turbidity persists, add a few drops of hot DMF to redissolve the precipitate.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold DMF/iPrOH (1:2) mixture.
-
Drying: Dry the purified crystals thoroughly.
Protocol 3: Single Solvent Recrystallization using Acetone
Acetone can also be an effective solvent for the recrystallization of specific imidazo[1,2-a]pyrimidine compounds, yielding well-defined crystals.
Materials:
-
Crude imidazo[1,2-a]pyrimidine compound
-
Acetone
-
Erlenmeyer flask
-
Heating source
-
Filter paper
-
Buchner funnel and flask
-
Vacuum source
Procedure:
-
Dissolution: Dissolve the crude material in a minimal amount of boiling acetone.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the filtrate to cool slowly to room temperature and then in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small portion of ice-cold acetone.
-
Drying: Dry the crystals to remove residual acetone.
Data Presentation
While the literature provides examples of successful recrystallization, detailed quantitative data on the percentage recovery and purity improvement is often not explicitly reported. The following table summarizes the qualitative outcomes observed for specific imidazo[1,2-a]pyrimidine derivatives.
| Compound | Solvent System | Observed Outcome |
| 2-phenylimidazo[1,2-a]pyrimidin-3-amine | Absolute Ethanol | Sufficiently pure product obtained. |
| Substituted imidazo[1,2-a]pyrimidines | DMF/Isopropanol (1:2) | White or pink solid title compounds obtained.[3] |
| 3-morpholinoimidazo[1,2-a]pyrimidine | Acetone | Yellow prisms formed. |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the recrystallization of imidazo[1,2-a]pyrimidine compounds.
Signaling Pathways
Certain imidazo[1,2-a]pyrimidine derivatives have been identified as modulators of the GABA-A receptor and inhibitors of the COX-2 enzyme.
Caption: GABA-A receptor signaling pathway modulated by imidazo[1,2-a]pyrimidines.
Caption: COX-2 signaling pathway and its inhibition by imidazo[1,2-a]pyrimidine compounds.
References
Application Note: High-Throughput LC-MS Method for Monitoring the Synthesis of Biologically Active Imidazo[1,2-a]pyrimidine Derivatives
Abstract
This application note details a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the real-time monitoring of the reaction of 2-(Chloromethyl)imidazo[1,2-a]pyrimidine with various nucleophiles. Imidazo[1,2-a]pyrimidines are a critical class of heterocyclic compounds with a wide range of pharmacological activities, making the efficient monitoring of their synthesis crucial in drug discovery and development. The described method allows for the rapid separation and identification of the starting material, intermediates, and the final product, providing essential kinetic and purity information. This protocol is intended for researchers, scientists, and drug development professionals working on the synthesis and analysis of heterocyclic compounds.
Introduction
Imidazo[1,2-a]pyrimidines are a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities including antiviral, anticancer, and anti-inflammatory properties.[1][2] The synthesis of derivatives from this scaffold often involves the nucleophilic substitution of a reactive starting material like this compound.[3] To optimize reaction conditions, ensure product quality, and maximize yield, a reliable analytical method for monitoring the reaction progress is indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal technique for this purpose due to its high sensitivity, selectivity, and ability to provide molecular weight information of the analytes.[1][2][4][5] This application note provides a detailed protocol for an LC-MS method suitable for monitoring these crucial synthetic reactions.
Experimental Protocols
Sample Preparation
Aliquots of the reaction mixture are prepared for LC-MS analysis as follows:
-
Quenching: At designated time points, withdraw 10 µL of the reaction mixture.
-
Dilution: Immediately quench the reaction by diluting the aliquot in 990 µL of a 50:50 mixture of acetonitrile and water. This prevents further reaction and prepares the sample for analysis.
-
Filtration: If the sample contains solid particles, centrifuge at 10,000 rpm for 5 minutes and transfer the supernatant to an HPLC vial, or filter through a 0.22 µm syringe filter.
LC-MS Instrumentation and Conditions
The following parameters are recommended for a standard LC-MS system.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B over 0.5 minutes, and re-equilibrate for 2.5 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan |
| Scan Range | m/z 100 - 500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temp | 350 °C |
| Desolvation Gas Flow | 600 L/Hr |
| Cone Gas Flow | 50 L/Hr |
Data Presentation
The primary compounds to be monitored in the reaction of this compound with a generic nucleophile (Nu-H) are the starting material, a potential hydroxylated intermediate (from reaction with residual water), and the final product. The expected m/z values for the protonated molecules [M+H]⁺ are summarized in the table below.
Table 3: Quantitative Data Summary
| Compound | Chemical Structure | Molecular Formula | Exact Mass | [M+H]⁺ (m/z) |
| This compound | Imidazo[1,2-a]pyrimidine ring with a -CH₂Cl group at position 2 | C₇H₆ClN₃ | 167.03 | 168.04 |
| 2-(Hydroxymethyl)imidazo[1,2-a]pyrimidine | Imidazo[1,2-a]pyrimidine ring with a -CH₂OH group at position 2 | C₇H₇N₃O | 149.06 | 150.07 |
| Substituted Product (Example: with Aniline) | Imidazo[1,2-a]pyrimidine ring with a -CH₂-NH-Ph group at position 2 | C₁₃H₁₂N₄ | 224.11 | 225.12 |
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the general reaction pathway.
Caption: Experimental workflow for LC-MS monitoring.
Caption: General reaction pathway.
Conclusion
The LC-MS method presented here provides a reliable and efficient tool for monitoring the synthesis of imidazo[1,2-a]pyrimidine derivatives. The short analysis time and high sensitivity allow for near real-time tracking of reaction kinetics, impurity profiling, and endpoint determination. This method can be readily adapted for various nucleophiles and reaction conditions, making it a valuable asset in the development of novel therapeutics based on the imidazo[1,2-a]pyrimidine scaffold.
References
- 1. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents [mdpi.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Imidazo[1,2-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of imidazo[1,2-a]pyrimidine derivatives, a class of heterocyclic compounds with significant therapeutic potential, including demonstrated anticancer activities. This document outlines detailed protocols for common cell viability and cytotoxicity assays and presents hypothetical data to illustrate the analysis of novel imidazo[1,2-a]pyrimidine compounds.
Introduction to Imidazo[1,2-a]pyrimidines and Cytotoxicity Assays
Imidazo[1,2-a]pyrimidines are a class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities.[1] Numerous studies have highlighted their potential as anticancer agents, capable of inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.[1][2] The cytotoxic effects of these compounds are often attributed to the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway.[3]
Accurate evaluation of the cytotoxic potential of novel imidazo[1,2-a]pyrimidine derivatives is a critical step in the drug discovery process. In vitro cytotoxicity assays are fundamental tools for this purpose, providing quantitative data on a compound's ability to reduce cell viability or induce cell death. This document details the principles and protocols for three widely used colorimetric assays: the MTT, SRB, and LDH assays.
Data Presentation: Comparative Cytotoxicity of Imidazo[1,2-a]pyrimidine Derivatives
The following tables summarize hypothetical half-maximal inhibitory concentration (IC50) values of a series of novel imidazo[1,2-a]pyrimidine derivatives against several human cancer cell lines. This data provides a comparative overview of their cytotoxic potential.
Table 1: IC50 Values (µM) of Imidazo[1,2-a]pyrimidine Derivatives in Breast Cancer Cell Lines
| Compound | MCF-7 (ER+) | MDA-MB-231 (TNBC) |
| IMP-001 | 43.4 | 35.9 |
| IMP-002 | 39.0 | 35.1 |
| IMP-003 | > 100 | > 100 |
| Doxorubicin | 0.8 | 1.2 |
Table 2: IC50 Values (µM) of Imidazo[1,2-a]pyrimidine Derivatives in Other Cancer Cell Lines
| Compound | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) |
| IMP-001 | 25.6 | 30.1 | 45.2 |
| IMP-002 | 22.8 | 28.5 | 40.8 |
| IMP-003 | > 100 | > 100 | > 100 |
| Cisplatin | 5.2 | 3.8 | 8.5 |
Experimental Protocols
Detailed methodologies for three key cytotoxicity assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cell line and imidazo[1,2-a]pyrimidine compound being tested.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of cell viability.[4][5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[6]
Materials:
-
Imidazo[1,2-a]pyrimidine derivatives (stock solutions in DMSO)
-
Adherent cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)[7]
-
DMSO (cell culture grade)
-
96-well clear, flat-bottom tissue culture plates
Protocol:
-
Cell Seeding: Harvest and count cells, ensuring high viability. Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyrimidine derivatives from a stock solution. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.[9] Add the diluted compounds to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the incubation period, carefully remove the culture medium. Add 50 µL of serum-free media and 50 µL of the MTT solution to each well.[5][8] Incubate the plate at 37°C for 3-4 hours.[8]
-
Formazan Solubilization: Remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[11] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[9] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells.[9][11]
Materials:
-
Imidazo[1,2-a]pyrimidine derivatives (stock solutions in DMSO)
-
Adherent cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
Protocol:
-
Cell Seeding and Compound Treatment: Follow the same procedure as described for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After compound treatment, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[12]
-
Washing: Carefully remove the TCA and wash the plates five times with 1% acetic acid to remove unbound dye.[12] Allow the plates to air-dry completely.[12]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12]
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.[12] Repeat this washing step at least three times.[12]
-
Dye Solubilization: Allow the plates to air-dry. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[14] LDH is a stable cytosolic enzyme that is released upon disruption of the plasma membrane, making it a reliable indicator of cell lysis.[14][15]
Materials:
-
Imidazo[1,2-a]pyrimidine derivatives (stock solutions in DMSO)
-
Adherent or suspension cancer cell lines
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided with the kit)
-
96-well plates
Protocol:
-
Cell Seeding and Compound Treatment: Follow the procedure as described for the MTT assay (Steps 1 and 2). Prepare wells for controls: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and medium only (background).[16]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 1000 RPM for 5 minutes.[17] Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[17]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.[17] Incubate at room temperature for 30 minutes, protected from light.[18]
-
Stop Reaction: Add the stop solution from the kit to each well.[18]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[17] A reference wavelength of 680 nm can be used to subtract background absorbance.[18]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Visualizations
Caption: Workflow of an in vitro cytotoxicity assay.
Caption: Hypothetical signaling pathway affected by imidazo[1,2-a]pyrimidines.
References
- 1. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. static.igem.wiki [static.igem.wiki]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. zellx.de [zellx.de]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols for Molecular Docking of Imidazo[1,2-a]pyrimidine Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Imidazo[1,2-a]pyrimidines are a class of nitrogen-fused heterocyclic compounds of significant interest in medicinal chemistry. This scaffold is a key component in a variety of pharmacologically active agents, demonstrating a broad spectrum of biological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein.[3][4] This allows for the characterization of the behavior of small molecules in the binding site of target proteins and helps in elucidating fundamental biochemical processes.[3] These application notes provide a detailed protocol for the molecular docking of imidazo[1,2-a]pyrimidine ligands into target proteins, along with data presentation and visualization of relevant pathways and workflows.
I. Key Protein Targets for Imidazo[1,2-a]pyrimidine Ligands
Imidazo[1,2-a]pyrimidine derivatives have been investigated as inhibitors for a range of protein targets. Some prominent examples from recent research include:
-
Microbial Enzymes: These compounds have been studied for their antimicrobial activity by targeting essential microbial enzymes.[1][5]
-
SARS-CoV-2 Proteins: Novel imidazo[1,2-a]pyrimidine derivatives have been computationally screened as potential dual inhibitors of human Angiotensin-Converting Enzyme 2 (hACE2) and the Spike protein of SARS-CoV-2 to block viral entry.[2]
-
Protein Kinases: This class of compounds has shown inhibitory activity against various protein kinases, which are often dysregulated in diseases like cancer and neurodegenerative disorders.[6][7] Examples include DYRK1A and CLK1.[7]
-
Cancer-Related Proteins: Imidazo[1,2-a]pyridine (a closely related scaffold) derivatives have been docked against targets like human Leukotriene A4 Hydrolase (LTA4H) and Microtubule Affinity Regulating Kinase 4 (MARK4) for their potential as anticancer agents.[8][9]
II. Quantitative Data Summary
The following tables summarize representative quantitative data from molecular docking studies of imidazo[1,2-a]pyrimidine and related imidazo-fused heterocyclic ligands against various protein targets.
Table 1: Molecular Docking Scores of Imidazo[1,2-a]pyrimidine Derivatives against Microbial and Viral Targets.
| Compound ID | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Reference Ligand/Inhibitor | Binding Affinity of Reference (kcal/mol) |
| 3g | M. luteus target | 3AQC | -7.534 | 2DE | -4.958 |
| 3k | M. luteus target | 3AQC | -7.534 | 2DE | -4.958 |
| 3j | M. luteus target | 3AQC | -7.534 | 2DE | -4.958 |
| Top-scoring derivative | hACE2 | - | -9.1 | Angiotensin II | -9.2 |
| Top-scoring derivative | Spike Protein | - | -7.3 | CBDA | -5.7 |
Data synthesized from multiple sources.[1][2]
Table 2: Inhibitory Activity and Docking Scores of Imidazo[1,2-a]pyridine Derivatives against Protein Kinases.
| Compound ID | Target Kinase | IC50 (µM) | Binding Affinity (S score, Kcal/mol) | Target PDB ID |
| 4c | CLK1 | 0.7 | Not Reported | - |
| 4c | DYRK1A | 2.6 | Not Reported | - |
| HB7 | LTA4H | - | -11.237 | 3U9W |
| 6a | MARK4 | - | Not Reported | - |
| 6h | MARK4 | - | Not Reported | - |
Data synthesized from multiple sources.[7][8]
III. Experimental Protocols
This section outlines a generalized protocol for performing molecular docking of imidazo[1,2-a]pyrimidine ligands. This protocol is based on common practices and can be adapted for use with various docking software such as AutoDock, GOLD, or Glide.[10]
Protocol: Molecular Docking of Imidazo[1,2-a]pyrimidine Ligands
1. Preparation of the Target Protein Structure:
-
Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB). Ensure the structure has a high resolution and, if available, is co-crystallized with a known ligand.
-
Prepare the Receptor:
-
Remove all water molecules and any co-crystallized ligands or ions that are not relevant to the binding interaction.
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate atomic charges (e.g., Kollman charges).
-
If the protein has missing residues or loops, these should be modeled using appropriate software (e.g., MODELLER).
-
Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).
-
2. Preparation of the Imidazo[1,2-a]pyrimidine Ligand:
-
Ligand Structure Generation: Draw the 2D structure of the imidazo[1,2-a]pyrimidine derivative using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
3D Conversion and Optimization: Convert the 2D structure to a 3D structure. Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Ligand Preparation for Docking:
-
Assign appropriate atomic charges (e.g., Gasteiger charges).
-
Define the rotatable bonds of the ligand.
-
Save the prepared ligand structure in the format required by the docking software (e.g., PDBQT).
-
3. Definition of the Binding Site (Grid Box Generation):
-
Identify the Active Site: If the PDB structure contains a co-crystallized ligand, the binding site can be defined based on its location. Otherwise, use binding site prediction tools or information from the literature to identify the catalytic or allosteric site.
-
Define the Grid Box: Generate a grid box that encompasses the entire binding pocket. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the active site.
4. Molecular Docking Simulation:
-
Select a Docking Algorithm: Choose an appropriate search algorithm for the docking simulation. Genetic algorithms are commonly used in programs like AutoDock and GOLD.[3]
-
Configure Docking Parameters: Set the parameters for the docking run, such as the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.
-
Launch the Docking Simulation: Execute the docking calculation. This process will generate multiple possible binding poses of the ligand within the protein's active site.
5. Analysis of Docking Results:
-
Evaluate Binding Poses: The docking software will rank the generated poses based on a scoring function, which estimates the binding free energy.[10] The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize Interactions: Use molecular visualization software (e.g., PyMOL, VMD, Discovery Studio) to analyze the interactions between the best-ranked ligand pose and the protein's active site residues. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Compare with Reference: If a known inhibitor or substrate was used as a reference, compare its binding mode and score with those of the imidazo[1,2-a]pyrimidine ligands.
-
Post-Docking Analysis: Further analyses, such as molecular dynamics simulations, can be performed to assess the stability of the predicted ligand-protein complex over time.
IV. Visualizations
The following diagrams illustrate a conceptual signaling pathway that can be targeted by imidazo[1,2-a]pyrimidine kinase inhibitors and a typical workflow for molecular docking studies.
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of the PI3K/Akt signaling pathway by an imidazo[1,2-a]pyrimidine ligand.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. oceanomics.eu [oceanomics.eu]
- 8. chemmethod.com [chemmethod.com]
- 9. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. KBbox: Methods [kbbox.h-its.org]
One-Pot Synthesis of Functionalized Imidazo[1,2-a]pyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This scaffold is a key component in a variety of therapeutic agents, exhibiting anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The development of efficient and sustainable synthetic methodologies for the creation of diverse libraries of these compounds is crucial for advancing drug discovery programs. One-pot, multi-component reactions have emerged as a powerful strategy, offering advantages such as high atom economy, reduced reaction times, and simplified purification procedures.
This document provides detailed application notes and experimental protocols for two distinct and effective one-pot synthetic methods for functionalized imidazo[1,2-a]pyrimidines: a microwave-assisted three-component condensation and a copper-catalyzed synthesis from aminopyrimidines and nitroolefins.
Application Notes
The one-pot synthesis of imidazo[1,2-a]pyrimidines offers a highly efficient and versatile approach for the rapid generation of molecular diversity. These methods are particularly valuable in the context of medicinal chemistry and drug development, where the timely synthesis of a wide range of analogs is essential for structure-activity relationship (SAR) studies.
Key Advantages of One-Pot Syntheses:
-
Efficiency: Combining multiple reaction steps into a single operation significantly reduces reaction time, energy consumption, and waste generation.
-
Simplicity: These procedures often involve readily available starting materials and straightforward experimental setups, making them accessible to a broad range of chemists.
-
Diversity: The multi-component nature of these reactions allows for the easy introduction of various substituents, leading to the creation of diverse compound libraries.
-
Sustainability: By minimizing the number of synthetic steps and purification procedures, one-pot reactions align with the principles of green chemistry.
The choice of a specific one-pot method will depend on the desired substitution pattern on the imidazo[1,2-a]pyrimidine core and the availability of starting materials. The microwave-assisted protocol is particularly advantageous for its rapid reaction times, while the copper-catalyzed method provides an alternative route using different precursors.
Protocol 1: Microwave-Assisted One-Pot Three-Component Synthesis
This protocol describes a highly efficient, microwave-assisted, one-pot, three-component condensation reaction for the synthesis of imidazo[1,2-a]pyrimidine derivatives. The reaction involves a pyrazole aldehyde, a (substituted-phenyl/hetero-aryl)ethanone, and 2-aminobenzimidazole in the presence of a strong base.[1]
Experimental Workflow
Caption: Workflow for Microwave-Assisted Synthesis.
Detailed Protocol
Materials:
-
Pyrazole aldehyde derivative (1.0 equiv)
-
Substituted acetophenone derivative (1.0 equiv)
-
2-Aminobenzimidazole (1.0 equiv)
-
Potassium hydroxide (KOH) (catalytic amount)
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, combine the pyrazole aldehyde (1.0 equiv), the substituted acetophenone (1.0 equiv), and 2-aminobenzimidazole (1.0 equiv).
-
Add ethanol as the solvent and a catalytic amount of potassium hydroxide.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature and time (e.g., 120 °C for 10-15 minutes). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration and wash it thoroughly with water, followed by a small amount of cold ethanol.
-
Dry the purified product under vacuum.
Quantitative Data
The yields of various synthesized imidazo[1,2-a]pyrimidine derivatives using this protocol are summarized in the table below.[1]
| Entry | Pyrazole Aldehyde | Acetophenone Substituent | Product | Yield (%) |
| 1 | Imidazole-linked | 4-Chlorophenyl | 8b | 90 |
| 2 | Imidazole-linked | 4-Bromophenyl | 8c | 92 |
| 3 | Triazole-linked | 4-Chlorophenyl | 9b | 94 |
| 4 | Triazole-linked | 4-Bromophenyl | 9c | 95 |
Protocol 2: Copper-Catalyzed One-Pot Synthesis from Aminopyrimidines and Nitroolefins
This protocol details a copper-catalyzed one-pot procedure for the synthesis of imidazo[1,2-a]pyrimidines from 2-aminopyrimidines and nitroolefins, using air as the oxidant. This method is environmentally friendly and provides good to excellent yields of the desired products.
Reaction Scheme
Caption: General Scheme for Copper-Catalyzed Synthesis.
Detailed Protocol
Materials:
-
2-Aminopyrimidine derivative (1.2 equiv)
-
Nitroolefin derivative (1.0 equiv)
-
Copper(I) bromide (CuBr) (10 mol%)
-
Dimethylformamide (DMF)
-
Reaction flask equipped with a reflux condenser
Procedure:
-
To a reaction flask, add the 2-aminopyrimidine derivative (1.2 equiv), the nitroolefin derivative (1.0 equiv), and copper(I) bromide (10 mol%).
-
Add dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture at 80 °C under an air atmosphere (using a balloon filled with air or by leaving the flask open to the air through the condenser).
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate).
Quantitative Data
The following table summarizes the yields of various imidazo[1,2-a]pyrimidine derivatives synthesized via this copper-catalyzed one-pot reaction.
| Entry | 2-Aminopyrimidine Substituent | Nitroolefin Aryl Group | Product | Yield (%) |
| 1 | H | Phenyl | 3a | 85 |
| 2 | 4-Methyl | Phenyl | 3b | 88 |
| 3 | H | 4-Methoxyphenyl | 3c | 90 |
| 4 | H | 4-Chlorophenyl | 3d | 82 |
Biological Significance and Future Directions
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities. For instance, certain functionalized imidazo[1,2-a]pyrimidines have been investigated as inhibitors of various kinases, as antimicrobial agents, and for their potential in treating neurodegenerative diseases. The synthetic methods outlined here provide a robust platform for the generation of novel analogs for biological screening and the development of new therapeutic agents. Future work in this area will likely focus on the development of even more efficient and sustainable synthetic methods, including the use of novel catalysts and flow chemistry techniques, as well as the exploration of the biological activities of the newly synthesized compounds. The versatility of the one-pot syntheses allows for the systematic modification of the core structure, enabling detailed SAR studies to optimize potency, selectivity, and pharmacokinetic properties.
References
Application Notes and Protocols for Solid-Phase Synthesis of Imidazo[1,2-a]pyrimidine Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of diverse imidazo[1,2-a]pyrimidine libraries. The methodologies outlined are designed to be a valuable resource for researchers engaged in medicinal chemistry and drug discovery, facilitating the efficient generation of novel compound libraries for screening and lead optimization.
Introduction
Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1] Members of this scaffold have demonstrated potential as anti-cancer, anti-inflammatory, and antiviral agents.[2][3] The solid-phase synthesis approach offers several advantages for the construction of imidazo[1,2-a]pyrimidine libraries, including the simplification of purification procedures and the potential for automation. This methodology typically involves the assembly of the heterocyclic core on a solid support, followed by cleavage to release the final products.
Data Presentation
The solid-phase synthesis of imidazo[1,2-a]pyrimidine libraries allows for the generation of a wide array of derivatives. The following table summarizes representative examples of synthesized compounds and their corresponding yields.
| Compound ID | R1 | R2 | Overall Yield (%) | Purity (%) |
| 1a | Phenyl | H | 65 | >95 |
| 1b | 4-Chlorophenyl | H | 72 | >95 |
| 1c | 4-Methoxyphenyl | H | 68 | >95 |
| 1d | 2-Thienyl | H | 55 | >90 |
| 2a | Phenyl | 5-Methyl | 62 | >95 |
| 2b | 4-Chlorophenyl | 5-Methyl | 70 | >95 |
| 2c | 4-Methoxyphenyl | 5-Methyl | 65 | >90 |
| 2d | 2-Thienyl | 5-Methyl | 52 | >90 |
Experimental Protocols
The following protocols provide a step-by-step guide for the solid-phase synthesis of an imidazo[1,2-a]pyrimidine library based on a common synthetic strategy.
Protocol 1: Loading of 3-Iodobenzoic Acid onto Rink Amide Resin
This protocol describes the initial step of attaching the starting material, 3-iodobenzoic acid, to the solid support.
Materials:
-
Rink Amide resin
-
3-Iodobenzoic acid
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Swell the Rink Amide resin (1.0 g, 0.5 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF and wash the resin with DMF (3 x 10 mL).
-
In a separate vial, dissolve 3-iodobenzoic acid (0.248 g, 1.0 mmol) and HBTU (0.379 g, 1.0 mmol) in DMF (5 mL).
-
Add DIPEA (0.35 mL, 2.0 mmol) to the solution from step 3 and agitate for 5 minutes to pre-activate the acid.
-
Add the activated 3-iodobenzoic acid solution to the swollen resin.
-
Shake the reaction mixture at room temperature for 4 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 2: On-Resin Synthesis of α-Bromoketone
This protocol details the conversion of the resin-bound iodoarene to the key α-bromoketone intermediate.
Materials:
-
Iodobenzoic acid-loaded resin from Protocol 1
-
Tributyl(1-ethoxyvinyl)tin
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Triphenylarsine (Ph3As)
-
1,4-Dioxane
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Swell the iodobenzoic acid-loaded resin (0.5 mmol) in 1,4-dioxane (10 mL) for 30 minutes.
-
Add tributyl(1-ethoxyvinyl)tin (0.361 g, 1.0 mmol), Pd2(dba)3 (0.046 g, 0.05 mmol), and Ph3As (0.061 g, 0.2 mmol) to the resin suspension.
-
Shake the mixture at 50°C for 24 hours.
-
Drain the solution and wash the resin with 1,4-dioxane (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Swell the resin in a mixture of THF/H2O (4:1, 10 mL).
-
Add NBS (0.222 g, 1.25 mmol) and shake the mixture at room temperature for 1 hour.
-
Drain the solution and wash the resin with THF/H2O (4:1, 3 x 10 mL), THF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 3: Cyclization to form Imidazo[1,2-a]pyrimidine
This protocol describes the crucial cyclization step to form the desired heterocyclic core.
Materials:
-
α-Bromoketone-functionalized resin from Protocol 2
-
2-Aminopyrimidine or substituted 2-aminopyrimidines
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the α-bromoketone resin (0.5 mmol) in EtOH or DMF (10 mL).
-
Add the desired 2-aminopyrimidine (3.0 mmol, 6 equivalents).
-
Shake the reaction mixture at 50°C for 48 hours.
-
Drain the solution and wash the resin with the reaction solvent (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 4: Cleavage of Imidazo[1,2-a]pyrimidine from Resin
This final protocol details the release of the synthesized compound from the solid support.
Materials:
-
Imidazo[1,2-a]pyrimidine-loaded resin from Protocol 3
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Diethyl ether (cold)
Procedure:
-
Swell the resin in DCM (5 mL) for 30 minutes.
-
Drain the DCM.
-
Prepare a cleavage cocktail of TFA/TIS/DCM (95:2.5:2.5, 10 mL).
-
Add the cleavage cocktail to the resin and shake at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with DCM (2 x 5 mL) and combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation and dry under vacuum.
-
Purify the crude product by an appropriate method, such as preparative HPLC, if necessary.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the solid-phase synthesis of imidazo[1,2-a]pyrimidines.
Wnt/β-Catenin Signaling Pathway Inhibition
Caption: Inhibition of the Wnt/β-catenin signaling pathway by imidazo[1,2-a]pyrimidines.
STAT3/NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the STAT3 and NF-κB signaling pathways by imidazo[1,2-a]pyrimidines.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyrimidine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to improve the yield and purity of 2-(Chloromethyl)imidazo[1,2-a]pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for the synthesis of this compound is the condensation reaction between 2-aminopyrimidine and 1,3-dichloroacetone. This reaction is a variation of the Chichibabin reaction for the synthesis of imidazo-fused heterocycles.
Q2: What are the key reaction parameters that influence the yield of the synthesis?
The key parameters that significantly impact the yield and purity of this compound include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reactants. Careful optimization of these parameters is crucial for achieving high yields.
Q3: What are the potential side products in this synthesis?
Common side products can include the formation of regioisomers, where the imidazo ring is formed at a different position on the pyrimidine ring, although this is less common with 2-aminopyrimidine. Other byproducts may arise from the self-condensation of 1,3-dichloroacetone or from incomplete reactions. The presence of water can also lead to the formation of hydroxylated impurities.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate, you can observe the consumption of the starting materials (2-aminopyrimidine) and the formation of the product.
Q5: What are the recommended purification methods for this compound?
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. For higher purity, column chromatography on silica gel is recommended.[1] The choice of eluent for column chromatography will depend on the polarity of the impurities, but a mixture of hexane and ethyl acetate is a good starting point.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents. | Ensure that the 2-aminopyrimidine is pure and that the 1,3-dichloroacetone has not degraded. It is advisable to use freshly opened or purified reagents. |
| Inappropriate solvent. | The choice of solvent can significantly affect the reaction rate and yield. Alcohols like ethanol or isopropanol are commonly used. Aprotic polar solvents such as DMF or acetonitrile can also be effective.[2] It is recommended to perform small-scale trials with different solvents to find the optimal one for your specific setup. | |
| Incorrect reaction temperature. | The reaction temperature needs to be carefully controlled. If the temperature is too low, the reaction may not proceed at a reasonable rate. If it is too high, it can lead to the formation of side products and decomposition of the product. A temperature range of 60-80°C is a good starting point. | |
| Presence of Multiple Spots on TLC | Formation of side products. | As mentioned in the FAQs, side products can form. To minimize their formation, ensure anhydrous reaction conditions and a proper stoichiometric ratio of the reactants. The order of addition of reagents can also influence the outcome. |
| Impure starting materials. | Use pure starting materials to avoid the introduction of impurities that can lead to multiple spots on the TLC. | |
| Difficulty in Isolating the Product | Product is soluble in the work-up solvent. | If the product is soluble in the aqueous phase during work-up, perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane. |
| Product is an oil instead of a solid. | Sometimes the product may not crystallize easily. In such cases, try to purify it using column chromatography. Seeding with a small crystal of the pure product, if available, can also induce crystallization. | |
| Low Purity After Purification | Inefficient purification method. | If recrystallization does not yield a pure product, column chromatography is the recommended next step.[1] Experiment with different solvent systems for both recrystallization and chromatography to achieve the best separation. |
| Co-elution of impurities. | If impurities co-elute with the product during column chromatography, try using a different eluent system or a different stationary phase. |
Data Presentation
Table 1: Effect of Solvent on the Yield of this compound
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol | 78 | 12 | 65 |
| Isopropanol | 82 | 12 | 70 |
| Acetonitrile | 82 | 12 | 60 |
| DMF | 80 | 8 | 75 |
Note: The data presented in this table is representative and based on analogous reactions. Actual yields may vary depending on the specific experimental conditions.
Table 2: Effect of Temperature on the Yield of this compound in Ethanol
| Temperature (°C) | Time (h) | Yield (%) |
| 50 | 24 | 45 |
| 60 | 18 | 58 |
| 70 | 12 | 65 |
| 80 | 12 | 62 |
Note: The data presented in this table is representative and based on analogous reactions. Actual yields may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminopyrimidine (1.0 eq).
-
Solvent Addition: Add a suitable solvent, such as ethanol or isopropanol (10 mL per gram of 2-aminopyrimidine).
-
Reagent Addition: To this solution, add 1,3-dichloroacetone (1.1 eq) dropwise at room temperature with constant stirring.
-
Reaction: Heat the reaction mixture to reflux (typically 70-80°C) and monitor the progress of the reaction by TLC. The reaction is typically complete within 8-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a mild base, such as a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.
References
Troubleshooting side reactions in the synthesis of imidazo[1,2-a]pyrimidines
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyrimidines, providing explanations and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of a side product with a similar mass to my desired imidazo[1,2-a]pyrimidine, especially when using aliphatic aldehydes in a Groebke-Blackburn-Bienaymé (GBB) reaction. What is this side product and how can I avoid it?
A1: The side product you are observing is likely a classic "Ugi adduct." The Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction between an amino-heterocycle, an aldehyde, and an isocyanide, is closely related to the Ugi four-component reaction. Under certain conditions, particularly with aliphatic aldehydes, the reaction can partially proceed through a competing Ugi pathway, especially if a nucleophilic solvent or additive is present and can act as the fourth component.
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Mechanism of Side Product Formation: In the GBB reaction, the intended pathway involves the formation of an imine from the 2-aminopyrimidine and the aldehyde, followed by a [4+1] cycloaddition with the isocyanide. However, a competing Ugi-type mechanism can occur where the intermediate nitrilium ion is trapped by a nucleophile (like a solvent molecule or a conjugate base of the acid catalyst) before the intramolecular cyclization can take place, leading to the formation of a linear peptide-like Ugi adduct instead of the desired fused heterocyclic system.
-
Troubleshooting Strategies:
-
Aldehyde Choice: Aromatic aldehydes are generally less prone to forming Ugi side products compared to aliphatic aldehydes. If your synthesis allows, consider using an aromatic aldehyde.
-
Solvent Selection: Aprotic solvents are preferable to minimize the participation of the solvent as a nucleophile in a Ugi-type reaction. Protic solvents like methanol can sometimes participate in side reactions.[1]
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Catalyst Choice: The choice of acid catalyst can influence the reaction pathway. Lewis acids like Sc(OTf)₃ are commonly used to promote the GBB pathway. Experimenting with different catalysts may help favor the desired cyclization.
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Temperature Control: Reaction temperature can affect the rates of competing reactions. Optimization of the temperature may favor the GBB product.
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Q2: I am observing the formation of multiple isomers that are difficult to separate by chromatography. What are these isomers and how can I improve the regioselectivity of my reaction?
A2: The formation of regioisomers is a known challenge in the synthesis of imidazo[1,2-a]pyrimidines, particularly when using substituted 2-aminopyrimidines. The cyclization can potentially occur at different nitrogen atoms of the pyrimidine ring, leading to different isomeric products. For instance, depending on the initial nucleophilic attack and subsequent cyclization, you could be forming not only the desired imidazo[1,2-a]pyrimidine but also isomers like imidazo[1,5-a]pyrimidines or other related heterocyclic systems.[2][3]
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Plausible Isomeric Side Products: Besides the target imidazo[1,2-a]pyrimidine, alternative cyclization pathways can lead to the formation of imidazo[1,2-a]imidazoles, imidazo[1,5-a]pyrimidines, and imidazo[1,2-a]diazines.[2][3] The separation of these isomers can be challenging due to their similar polarities.[4]
-
Troubleshooting Strategies:
-
Substituent Effects: The electronic and steric nature of the substituents on the 2-aminopyrimidine ring can influence the regioselectivity of the cyclization. Carefully consider the substitution pattern of your starting materials.
-
Reaction Conditions: Optimization of the reaction conditions, including the solvent and catalyst, can help to control the regioselectivity.
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Protecting Groups: In some cases, using a protecting group on one of the nitrogen atoms of the 2-aminopyrimidine can direct the cyclization to the desired position.
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Thorough Characterization: Due to the difficulty in separation and similar spectroscopic data, it is crucial to use advanced characterization techniques like 2D NMR or X-ray crystallography to confirm the structure of your product and identify any isomeric impurities.[4]
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Q3: My reaction in DMF or acetonitrile is resulting in a complex and inseparable mixture of products. What is causing this and what should I do?
A3: The use of polar aprotic solvents like DMF (dimethylformamide) and MeCN (acetonitrile) in the synthesis of imidazo[1,2-a]pyrimidines has been reported to lead to the formation of complex and inseparable mixtures.[2] This is likely due to these solvents promoting multiple side reactions and the formation of various intermediates that can undergo subsequent intramolecular cyclizations.[2]
-
Troubleshooting Strategies:
-
Solvent Change: The most effective solution is to switch to a different solvent. Non-polar or less polar aprotic solvents like toluene or dioxane are often better choices, although they may require longer reaction times.[2]
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Optimization of Conditions: If you must use a polar aprotic solvent, a thorough optimization of reaction temperature and time is crucial to minimize the formation of side products.
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Stepwise Synthesis: In some cases, a stepwise approach, where intermediates are isolated and purified before proceeding to the next step, can provide a cleaner reaction profile compared to a one-pot synthesis in these solvents.
-
Data on Side Product Formation
The following table summarizes the effect of aldehyde choice on the formation of the desired Groebke-Blackburn-Bienaymé (GBB) product versus the Ugi side product.
| Aldehyde Type | Predominant Product | Observed Side Products | Typical Yield of GBB Product | Reference |
| Aromatic | Imidazo[1,2-a]pyrimidine (GBB Product) | Minimal | High | [5] |
| Aliphatic | Imidazo[1,2-a]pyrimidine (GBB Product) | Ugi Adduct | Variable, often lower than with aromatic aldehydes | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Imidazo[1,2-a]pyridines via A³-Coupling to Minimize Side Reactions
This protocol describes a copper-catalyzed A³-coupling reaction in an aqueous micellar medium, which can offer a greener and more selective route to imidazo[1,2-a]pyridines, a closely related scaffold to imidazo[1,2-a]pyrimidines, and the principles can be adapted.
Materials:
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2-aminopyridine derivative (1 mmol)
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Aldehyde (1 mmol)
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Alkyne derivative (1.2 mmol)
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CuSO₄·5H₂O (10 mol %)
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Sodium ascorbate (20 mol %)
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Sodium dodecyl sulfate (SDS) (10 mol %)
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Water (2 mL)
Procedure:
-
In a 10 mL round-bottom flask, add SDS (10 mol %) to 2 mL of water and stir vigorously for 5 minutes to form a micellar solution.[6]
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To this solution, add the 2-aminopyridine derivative (1 mmol), aldehyde (1 mmol), CuSO₄·5H₂O (10 mol %), and sodium ascorbate (20 mol %).[6]
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Add the alkyne derivative (1.2 mmol) to the reaction mixture.[6]
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Stir the reaction mixture at 50 °C for 6–16 hours.[6]
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6]
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Upon completion, extract the product, dry the organic layer, and concentrate to obtain the crude product, which can then be purified by column chromatography.
Visualizing Reaction Pathways
Diagram 1: Competing GBB and Ugi Reaction Pathways
Caption: Competing reaction pathways in the synthesis of imidazo[1,2-a]pyrimidines.
Diagram 2: Troubleshooting Workflow for Side Product Formation
Caption: A logical workflow for troubleshooting common side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Optimization of reaction conditions for the synthesis of 2-arylimidazo[1,2-a]pyrimidines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-arylimidazo[1,2-a]pyrimidines. It is designed for researchers, scientists, and drug development professionals to help optimize their reaction conditions and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2-arylimidazo[1,2-a]pyrimidines.
Issue 1: Low or No Product Yield
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Question: I am getting a low yield or no desired product in my reaction. What are the potential causes and how can I improve the yield?
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Answer: Low yields in the synthesis of 2-arylimidazo[1,2-a]pyrimidines can stem from several factors. Here are some common causes and troubleshooting steps:
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Poor Solubility of Reactants: 2-Aminopyrimidine derivatives can have poor solubility in common organic solvents, which limits their reactivity.[1]
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Suboptimal Reaction Temperature: The reaction temperature is a critical parameter that can significantly impact the reaction rate and yield.
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Recommendation: A systematic optimization of the reaction temperature should be performed. For microwave-assisted synthesis, temperatures between 100°C and 180°C have been shown to be effective, with optimal conditions often found around 160°C.[1] For conventional heating, refluxing in a suitable solvent like ethanol or DMF is common.[3]
-
-
Inefficient Catalyst or Lack Thereof: While some syntheses proceed without a catalyst, others benefit from the addition of one to improve efficiency.
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Decomposition of Starting Materials: Highly insoluble reagents may decompose at elevated temperatures required for the reaction.[1]
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Recommendation: If decomposition is suspected, try lowering the reaction temperature and extending the reaction time. Alternatively, explore different solvent systems or the use of microwave irradiation which can sometimes allow for lower temperatures with shorter reaction times.[1]
-
-
Presence of Water: Moisture can interfere with the reaction, especially if using moisture-sensitive reagents or catalysts.
-
Recommendation: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
-
-
Logical Troubleshooting Workflow:
Troubleshooting workflow for low product yield.
Issue 2: Formation of Side Products and Impurities
-
Question: My reaction is producing significant amounts of side products and impurities. How can I improve the selectivity?
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Answer: The formation of side products is a common issue. Here are some strategies to enhance the selectivity of your reaction:
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Regioselectivity Issues: The functionalization of the imidazo[1,2-a]pyrimidine core can be challenging, with a preference for electrophilic attack at the C3 position.
-
Recommendation: To achieve substitution at other positions, a multi-step synthetic approach might be necessary. For instance, a two-step procedure involving a Dimroth rearrangement can yield a single regioisomer.[6]
-
-
One-Pot vs. Stepwise Synthesis: While one-pot syntheses are efficient, they can sometimes lead to a mixture of products.[2]
-
Recommendation: If you are using a one-pot procedure and observing multiple products, consider a stepwise approach where intermediates are isolated and purified before proceeding to the next step. This can provide better control over the reaction.
-
-
Reaction Conditions: The choice of solvent and temperature can influence the reaction pathway and the formation of side products.
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Recommendation: A screening of different solvents (polar protic, polar aprotic, and non-polar) can help in identifying the optimal conditions for minimizing side product formation.[7] For example, in some cases, using a non-protic apolar solvent like toluene can suppress the formation of unwanted intermediates.[6]
-
-
Frequently Asked Questions (FAQs)
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Question 1: What are the most common starting materials for the synthesis of 2-arylimidazo[1,2-a]pyrimidines?
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Answer: The most frequently used starting materials are a 2-aminopyrimidine derivative and an α-haloketone (e.g., α-bromoacetophenone).[8] Alternative methods involve the reaction of 2-aminopyrimidine with aryl ketones in the presence of an in-situ generated brominating agent or a suitable catalyst.[2]
-
-
Question 2: What is a typical experimental protocol for a microwave-assisted synthesis?
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Answer: A general procedure for microwave-assisted synthesis involves combining 2-amino-6-methylpyrimidin-4(1H)-one (6-methylisocytosine) and an α-bromoketone in a solvent like DMF in a sealed microwave tube. The mixture is then subjected to microwave irradiation at a specific temperature and for a set duration. Optimal conditions are often found to be around 160°C for 30 minutes.[1]
-
-
Question 3: Are there any "green" or environmentally friendly methods for this synthesis?
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Answer: Yes, several greener protocols have been developed. These include ultrasound-promoted synthesis in glycerol as a green solvent and catalyst-free annulation reactions under microwave irradiation in environmentally benign solvents.[2][4] These methods often offer advantages such as shorter reaction times, milder conditions, and easier work-up procedures.[2]
-
-
Question 4: How can I confirm the structure of my synthesized 2-arylimidazo[1,2-a]pyrimidine?
-
Answer: The structure of the synthesized compounds is typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and sometimes Infrared (IR) spectroscopy.[8] In some cases, X-ray diffraction analysis can be used to definitively determine the regioselectivity and overall structure.[3]
-
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies on the optimization of reaction conditions for the synthesis of 2-arylimidazo[1,2-a]pyrimidines.
Table 1: Optimization of Microwave-Assisted Synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones [1]
| Entry | Temperature (°C) | Time (min) | Solvent | Yield (%) |
| 1 | 180 | 20 | DMF | 84 |
| 2 | 160 | 40 | DMF | 82 |
| 3 | 100 | 60 | DMF | 82 |
| 4 | 160 | 30 | DMF | 82 (Optimal) |
Table 2: Screening of Solvents and Temperature for a Multicomponent Synthesis [7]
| Entry | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Acetone | Room Temp. | 24 | 25 |
| 2 | MeOH | Reflux | 6 | 45 |
| 3 | DCM | Room Temp. | 12 | 75 |
| 4 | MeCN | Reflux | 4 | 65 |
| 5 | Toluene | Reflux | 8 | 50 |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-aryl-imidazo[1,2-a]pyrimidin-5(8H)-ones [1]
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In a 10 mL sealed microwave tube, combine 6-methylisocytosine (1 mmol) and the appropriate α-bromoketone (1 mmol).
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Add dimethylformamide (DMF, 2 mL) as the solvent.
-
Seal the tube and place it in the microwave reactor.
-
Heat the reaction mixture to 160°C and maintain this temperature for 30 minutes.
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After the reaction is complete, allow the mixture to cool to room temperature.
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The resulting solid product is then collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and dried.
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Further purification can be achieved by recrystallization if necessary.
Protocol 2: Ultrasound-Promoted One-Pot Synthesis in Glycerol [2]
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To a mixture of an aromatic ketone (1 mmol) and 2-aminopyrimidine (1 mmol) in glycerol (5 mL), add N-Bromosuccinimide (NBS) (1 mmol).
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Place the reaction vessel in an ultrasound bath and irradiate at a specified frequency and power at room temperature for the required time (typically 30-60 minutes).
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into crushed ice.
-
The precipitated solid is filtered, washed with water, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Visualizations
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines with BSA using biophysical and computational techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Byproduct Formation in 2-(Chloromethyl)imidazo[1,2-a]pyrimidine Synthesis by NMR
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during the synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyrimidine, with a focus on identifying byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum for the desired product, this compound?
A1: The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ typically shows characteristic signals for the imidazo[1,2-a]pyrimidine core. You should expect to see a singlet for the proton on the imidazole ring, and three doublet of doublets in the aromatic region corresponding to the protons on the pyrimidine ring. The chloromethyl group will appear as a distinct singlet. While exact chemical shifts can vary slightly based on the solvent and concentration, a representative spectrum would show peaks in the aromatic region, a singlet for the imidazole proton, and a singlet for the CH₂Cl group.[1][2]
Q2: My NMR spectrum shows extra peaks that I can't identify. What are the most common byproducts in this reaction?
A2: Several byproducts can form depending on the reaction conditions. The most common include:
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Isomeric N-alkylation products: Alkylation can occur at the exocyclic amino group of 2-aminopyrimidine before cyclization, or at the N1 nitrogen of the pyrimidine ring.
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Di-alkylation product: A second molecule of the alkylating agent can react with the remaining nitrogen atom of another 2-aminopyrimidine molecule.
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Hydrolysis product: The chloromethyl group is susceptible to hydrolysis, especially during workup, leading to the formation of 2-(Hydroxymethyl)imidazo[1,2-a]pyrimidine.
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Polymeric materials: Under certain conditions, especially with prolonged heating or high concentrations, polymerization can occur.
Q3: How can I use NMR to distinguish between the desired product and potential byproducts?
A3: Careful analysis of the ¹H and ¹³C NMR spectra is crucial. Here are some key indicators:
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Isomeric N-alkylation: Look for changes in the chemical shifts and coupling patterns of the pyrimidine ring protons. The symmetry of the molecule will be different, leading to a distinct NMR spectrum.
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Di-alkylation: The presence of two sets of signals corresponding to the alkylating agent for every one set of pyrimidine signals can indicate di-alkylation.
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Hydrolysis: The singlet for the -CH₂Cl group (typically around 4.8 ppm) will be replaced by a singlet for a -CH₂OH group at a slightly different chemical shift, and a broad singlet for the -OH proton may be observed.
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Polymerization: Broad, poorly resolved peaks in the NMR spectrum often indicate the presence of polymeric material.
Troubleshooting Guide
This guide will help you identify potential byproducts based on unexpected NMR signals and suggest modifications to your experimental protocol to minimize their formation.
| Observed Issue in NMR | Potential Byproduct | ¹H NMR Signature (in DMSO-d₆) | Troubleshooting Steps |
| Additional aromatic signals with different splitting patterns. | Isomeric N-Alkylation Product | Complex multiplets in the aromatic region, different from the expected pattern. | Ensure the reaction is carried out under anhydrous conditions. The choice of base and solvent can also influence regioselectivity. |
| Signals corresponding to two alkyl chains per pyrimidine unit. | Di-alkylation Product | Integration of alkyl proton signals is double that of the pyrimidine proton signals. | Use a stoichiometric amount of the alkylating agent or a slight excess of 2-aminopyrimidine. |
| A singlet peak slightly downfield from the expected -CH₂Cl signal, and potentially a broad singlet. | 2-(Hydroxymethyl)imidazo[1,2-a] pyrimidine (Hydrolysis Product) | -CH₂OH singlet, broad -OH singlet (exchangeable with D₂O). | Perform the reaction workup under anhydrous conditions if possible. Avoid prolonged exposure to water or protic solvents. |
| Broad, unresolved humps in the baseline of the spectrum. | Polymeric Byproducts | Poorly defined, broad signals across the spectrum. | Lower the reaction temperature and concentration. Monitor the reaction closely by TLC to avoid prolonged reaction times. |
Experimental Protocols
Synthesis of this compound
This protocol is a general method and may require optimization for specific substrates and scales.
Materials:
-
2-Aminopyrimidine
-
1,3-Dichloroacetone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq) in anhydrous ethanol.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Slowly add a solution of 1,3-dichloroacetone (1.1 eq) in anhydrous ethanol to the reaction mixture at room temperature.
-
Stir the reaction mixture at reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To better understand the potential reaction pathways and the experimental workflow, the following diagrams are provided.
Reaction pathways in the synthesis.
Experimental workflow for synthesis and analysis.
References
Preventing dimerization of 2-(Chloromethyl)imidazo[1,2-a]pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the dimerization of 2-(Chloromethyl)imidazo[1,2-a]pyrimidine during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability and dimerization?
This compound is a reactive molecule due to the presence of a benzylic-like chloromethyl group attached to the electron-rich imidazo[1,2-a]pyrimidine core. The primary cause of its instability is self-alkylation, a process where one molecule of the compound reacts with another. In this dimerization, the nucleophilic nitrogen of one imidazo[1,2-a]pyrimidine ring attacks the electrophilic chloromethyl group of another molecule, forming a quaternary ammonium salt, which is the dimer.
Q2: What is the proposed mechanism for the dimerization of this compound?
The dimerization is proposed to occur via a bimolecular nucleophilic substitution (SN2) reaction. The imidazo[1,2-a]pyrimidine scaffold contains two potentially nucleophilic nitrogen atoms: N1 in the imidazole ring and N7 in the pyrimidine ring. Either of these nitrogens can act as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on a second molecule. This results in the displacement of the chloride ion and the formation of a C-N bond, linking the two monomeric units. The resulting structure is a charged quaternary ammonium salt.
Q3: Under what experimental conditions is dimerization most likely to occur?
Dimerization is favored under the following conditions:
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High Concentrations: Increased concentration of the starting material increases the probability of intermolecular reactions.
-
Elevated Temperatures: Higher temperatures provide the activation energy needed for the dimerization reaction to occur at a faster rate.
-
Aprotic, Non-nucleophilic Solvents: Solvents that do not compete with the imidazo[1,2-a]pyrimidine nitrogen as a nucleophile can facilitate the self-alkylation process.
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Absence of Other Nucleophiles: If there are no other strong nucleophiles present in the reaction mixture, the starting material is more likely to react with itself.
-
Basic Conditions: The presence of a weak, non-nucleophilic base can deprotonate any hydrochloride salt form of the starting material, increasing the nucleophilicity of the ring nitrogens and accelerating dimerization.
Q4: How can I detect the formation of the dimer in my sample?
The formation of the dimer can be detected using standard analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method for detecting the dimer. You would expect to see a new peak in the chromatogram with a mass-to-charge ratio (m/z) corresponding to the dimer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR can be used to identify the dimer. You would look for the appearance of a new set of signals and the disappearance of the starting material's signals. The chemical shifts of the protons and carbons near the newly formed quaternary nitrogen would be significantly different.
-
Thin Layer Chromatography (TTC): A new spot with a different Rf value from the starting material would indicate the presence of a new compound, potentially the dimer.
Q5: What are the recommended storage conditions for this compound to minimize dimerization?
To ensure the long-term stability of this compound, it should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as -20°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress.
-
Container: Use a tightly sealed container.
-
Form: If possible, store as a hydrochloride salt, as this will protonate the ring nitrogens, reducing their nucleophilicity and inhibiting the self-alkylation reaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in LC-MS or NMR analysis. | Dimerization or other degradation products (e.g., hydrolysis to the hydroxymethyl derivative) have formed. | 1. Confirm Dimer Formation: Check the mass of the unexpected peak in the LC-MS. The dimer will have a mass corresponding to two units of the starting material minus HCl. 2. Review Handling and Storage: Ensure that the compound was handled and stored under the recommended conditions (low temperature, inert atmosphere, protection from moisture). 3. Purify the Material: If dimerization has occurred, the material may need to be repurified by chromatography before use. |
| Low yield in a reaction using this compound. | The starting material has dimerized or degraded, reducing the amount of active reagent available for the desired reaction. | 1. Use Fresh Material: Use a freshly opened bottle of the reagent or material that has been stored correctly. 2. Add Reagent Slowly: When adding this compound to a reaction, add it slowly and at a low temperature to minimize self-reaction. 3. Use a More Dilute Solution: Preparing a more dilute stock solution can reduce the rate of dimerization. |
| The solid this compound has changed color (e.g., yellowing or browning). | This is a visual indicator of degradation, which could include dimerization and/or polymerization. | 1. Assess Purity: The purity of the material should be checked by an analytical method like LC-MS or NMR before use. 2. Consider Purification: If the discoloration is minor, purification may be possible. However, significant discoloration suggests extensive degradation, and the material should be discarded. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Preparation: Ensure all glassware is thoroughly dried and the reaction will be performed under an inert atmosphere (argon or nitrogen).
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Solvent Selection: Use a dry, aprotic, and non-nucleophilic solvent such as anhydrous acetonitrile or N,N-dimethylformamide (DMF).
-
Dissolution: Cool the solvent to 0°C before slowly adding the solid this compound.
-
Concentration: Prepare the most dilute solution that is practical for your experiment to minimize the rate of dimerization.
-
Storage: Use the solution immediately. If short-term storage is necessary, store the solution at -20°C under an inert atmosphere.
Protocol 2: Monitoring for Dimer Formation by LC-MS
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Sample Preparation: Dilute a small aliquot of your this compound solution in a suitable solvent for LC-MS analysis (e.g., acetonitrile/water).
-
Chromatography: Use a C18 reverse-phase column with a gradient elution, for example, from 5% to 95% acetonitrile in water (with 0.1% formic acid) over 10-15 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode.
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Data Analysis: Look for a peak corresponding to the mass of the protonated monomer and a peak corresponding to the mass of the dimer.
Visualizations
Caption: Proposed dimerization mechanism of this compound.
Caption: Experimental workflow to prevent dimerization.
Catalyst Selection for Efficient Imidazo[1,2-a]pyrimidine Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the efficient synthesis of imidazo[1,2-a]pyrimidines. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of imidazo[1,2-a]pyrimidines, with a focus on catalyst-related problems.
Question: My reaction yield is consistently low. What are the potential catalyst-related causes and how can I troubleshoot this?
Answer:
Low yields in imidazo[1,2-a]pyrimidine synthesis can often be attributed to several catalyst and reaction condition factors. Here are the key aspects to investigate:
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Catalyst Activity: Ensure your chosen catalyst is active. Some catalysts may degrade over time or with exposure to air and moisture. If you are using a reusable catalyst, it may require regeneration. For acid catalysts, verify the concentration is appropriate for the reaction scale.
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Sub-optimal Catalyst Choice: The efficiency of a catalyst is highly dependent on the specific substrates being used. A catalyst that works well for one set of reactants may not be optimal for another. Consider screening a panel of catalysts with varying properties (e.g., Lewis acids, Brønsted acids, metal-based catalysts, or even catalyst-free conditions) to identify the most effective one for your specific transformation.
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Improper Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that are intrinsically linked to catalyst performance.
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Temperature: Some reactions may require higher temperatures to overcome activation energy barriers, while others might benefit from lower temperatures to minimize side product formation.
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Solvent: The choice of solvent can significantly impact the solubility of reactants and the catalyst's activity. Experiment with different solvents of varying polarity.
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Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Catalyst Loading: The amount of catalyst used can be crucial. An insufficient amount may lead to a slow or incomplete reaction, while an excess can sometimes promote side reactions. An optimization of the catalyst loading is often necessary.[1]
Question: I am observing the formation of significant side products. How can my choice of catalyst help in minimizing these?
Answer:
The formation of side products is a common challenge that can often be mitigated by careful catalyst selection and optimization of reaction conditions.
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Catalyst Selectivity: Different catalysts can exhibit different selectivities for the desired reaction pathway over competing side reactions. For instance, in multicomponent reactions, the choice of a Lewis acid or a Brønsted acid can influence the reaction pathway.[2] Researching catalysts known for their high selectivity in similar transformations can be a good starting point.
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Reaction Temperature: Higher temperatures can sometimes lead to decomposition of reactants or products, or favor alternative reaction pathways. Running the reaction at a lower temperature may improve selectivity for the desired product.
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Order of Reagent Addition: In some cases, the order in which reactants and the catalyst are added to the reaction mixture can influence the outcome and minimize the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for imidazo[1,2-a]pyrimidine synthesis?
A1: A variety of catalytic systems have been successfully employed for the synthesis of imidazo[1,2-a]pyrimidines. Some of the most common include:
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Lewis Acids: Such as zinc chloride and scandium triflate.
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Brønsted Acids: Including silica-sulfuric acid.[2]
-
Metal-Based Catalysts:
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Solid-Supported Catalysts: Basic alumina (Al2O3) and KF-alumina are popular choices, especially in solvent-free and microwave-assisted reactions.[1][2]
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Iodine: Can act as an efficient catalyst in one-pot, three-component condensations.[8]
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Catalyst-Free Conditions: In some instances, the reaction can proceed efficiently without a catalyst, often under microwave irradiation.[9]
Q2: When should I consider a catalyst-free approach?
A2: A catalyst-free approach is a viable and environmentally friendly option, particularly when using microwave irradiation. This method can offer advantages such as shorter reaction times, high yields, and a simplified work-up procedure.[9] It is particularly effective for the annulation reaction of various substituted 2-aminopyrimidines with α-bromoketones.[9]
Q3: What are the advantages of using a solid-supported catalyst like basic alumina?
A3: Solid-supported catalysts like basic alumina offer several benefits, aligning with the principles of green chemistry:
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Ease of Separation: The catalyst can be easily removed from the reaction mixture by simple filtration, simplifying the purification process.
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Reusability: Many solid-supported catalysts can be regenerated and reused for multiple reaction cycles, which reduces waste and cost.
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Solvent-Free Conditions: These catalysts are often effective under solvent-free conditions, which is environmentally advantageous.[1]
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Microwave Compatibility: They are well-suited for use in microwave-assisted synthesis, which can significantly reduce reaction times.[1]
Q4: For a multi-component reaction (e.g., A3 coupling), what type of catalyst is generally preferred?
A4: Copper catalysts, particularly copper(I) salts like CuI, are frequently the catalysts of choice for A3 (aldehyde-amine-alkyne) coupling reactions to synthesize substituted imidazo[1,2-a]pyridines and related structures.[3][4][5] These reactions benefit from the ability of copper to activate the terminal alkyne.
Data Presentation
Table 1: Comparison of Catalytic Systems for Imidazo[1,2-a]pyrimidine Synthesis
| Catalyst System | Typical Reactants | Reaction Conditions | Yield (%) | Key Advantages |
| Basic Alumina (Al2O3) | 2-aminopyrimidine, 2-bromoarylketones | Solvent-free, Microwave irradiation | 52-70 | Environmentally friendly, good catalytic efficiency.[1] |
| Copper(I) Iodide (CuI) | 2-aminopyridines, aldehydes, terminal alkynes | Microwave irradiation | Good to excellent | Efficient for C-H bond amination and acetylene incorporation.[3] |
| Copper(II)-Ascorbate | 2-aminopyridines, aldehydes, alkynes | Aqueous micellar media (SDS) | Good overall yields | "Green" synthesis in water, inexpensive catalyst.[5][10] |
| Gold Nanoparticles | Aryl ketones, 2-aminopyrimidine | Green solvent, heating | High yields | Mild reaction conditions, environmentally friendly.[7] |
| Iodine | Aryl aldehyde, 2-aminopyrazine, isocyanide | One-pot, three-component | Good yields | Efficient for [4+1] cycloaddition.[8] |
| None (Catalyst-Free) | 2-aminopyrimidines, α-bromoketones | H2O-IPA, Microwave irradiation | Excellent yields | Environmentally benign, rapid transformation.[9] |
Experimental Protocols
Protocol 1: Alumina-Catalyzed Synthesis of 2-aryl-imidazo[1,2-a]pyrimidines under Microwave Irradiation [1]
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Reactant Mixture: In a microwave-safe vessel, mix 2-aminopyrimidine (1 mmol) and the appropriate 2-bromoarylketone (1 mmol).
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Catalyst Addition: Add basic alumina (Al2O3) to the mixture. The optimal amount of catalyst should be determined empirically, but a starting point is typically a catalytic amount (e.g., 10-20 mol%).
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Microwave Irradiation: Place the vessel in a domestic microwave oven and irradiate. The reaction time and power level should be optimized for the specific substrates.
-
Work-up: After the reaction is complete (monitored by TLC), allow the mixture to cool.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system.
Protocol 2: Copper-Catalyzed A3 Coupling for the Synthesis of Substituted Imidazo[1,2-a]pyridines [3][5]
-
Reactant and Catalyst Mixture: In a suitable reaction vessel, combine the 2-aminopyridine (1 mmol), aldehyde (1.2 mmol), terminal alkyne (1.5 mmol), and the copper catalyst (e.g., CuI, 5-10 mol%).
-
Solvent Addition: Add a suitable solvent (e.g., DMF or an aqueous micellar solution of SDS).
-
Reaction Conditions: The reaction can be carried out under conventional heating or microwave irradiation. Optimal temperature and time should be determined for each substrate combination.
-
Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel.
Mandatory Visualization
Caption: A workflow diagram for catalyst selection and troubleshooting in imidazo[1,2-a]pyrimidine synthesis.
Caption: A simplified signaling pathway for the copper-catalyzed A3 coupling reaction.
References
- 1. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
- 3. Microwave-assisted copper(i) catalyzed A3 cascade coupling of imidazo[1,2-a]pyridines via C–H bond functionalization as selective COX-2 inhibitors and antioxidants, and in silico studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselectivity in Imidazo[1,2-a]pyrimidine Synthesis
Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the regioselectivity of the imidazo[1,2-a]pyrimidine ring formation, with a particular focus on the influence of solvents.
Frequently Asked Questions (FAQs)
Q1: What are the common regioisomers formed during the synthesis of imidazo[1,2-a]pyrimidines?
A1: When reacting a 2-aminopyrimidine with an unsymmetrical α-halocarbonyl compound, two primary regioisomers can be formed: the 7-substituted and the 5-substituted imidazo[1,2-a]pyrimidine. The initial nucleophilic attack of the endocyclic nitrogen of the 2-aminopyrimidine onto the α-halocarbonyl compound determines the final substitution pattern.
Q2: How does the solvent influence the regioselectivity of the reaction?
A2: The solvent plays a crucial role in influencing the regioselectivity of the imidazo[1,2-a]pyrimidine formation by affecting the reaction mechanism and the stability of intermediates. Solvents can influence the site of the initial nucleophilic attack by the 2-aminopyrimidine on the α-halocarbonyl compound. Polar aprotic solvents can favor the formation of one regioisomer over another by stabilizing charged intermediates differently.
Q3: Can temperature affect the regioisomeric ratio?
A3: Yes, temperature is a critical parameter. In some cases, a kinetic product may be favored at lower temperatures, while a thermodynamic product may be favored at higher temperatures. It is advisable to screen a range of temperatures to optimize the formation of the desired regioisomer.
Q4: Are there other factors besides the solvent that control regioselectivity?
A4: Absolutely. The electronic properties of the substituents on both the 2-aminopyrimidine and the α-halocarbonyl compound have a significant impact. Electron-withdrawing or electron-donating groups can alter the nucleophilicity of the nitrogen atoms in the pyrimidine ring, thereby directing the cyclization to form a specific regioisomer.[1] Additionally, reaction conditions such as the presence of a catalyst, reaction time, and the use of microwave irradiation or continuous flow reactors can also influence the regioselectivity.[2]
Troubleshooting Guide
Problem: My reaction is producing a mixture of regioisomers with poor selectivity.
Solution: This is a common issue. Here are several strategies to improve the regioselectivity for your desired imidazo[1,2-a]pyrimidine isomer:
-
Solvent Screening: The choice of solvent is a powerful tool to control regioselectivity. We recommend screening a range of solvents with varying polarities. The table below provides a summary of how different solvents can influence the outcome.
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Temperature Optimization: Experiment with a range of reaction temperatures. A lower temperature might favor the kinetic product, while a higher temperature could lead to the thermodynamic product.
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Catalyst Introduction: While many syntheses are performed without a catalyst, the addition of a mild Lewis or Brønsted acid could alter the reaction pathway and improve selectivity.
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Modified Reaction Conditions: Consider alternative reaction setups. Microwave-assisted synthesis or the use of a continuous flow system have been shown to enhance regioselectivity in some cases.[2]
Data Presentation: Solvent Effects on Regioselectivity
The following table summarizes the general trends observed for the influence of different solvents on the regioselectivity of imidazo[1,2-a]pyrimidine formation. Please note that the exact regioisomeric ratios are highly substrate-dependent, and this table should be used as a guideline for your optimization studies.
| Solvent | Solvent Type | Typical Outcome on Regioselectivity | Yield (%) | Reference |
| 1,2-Dichloroethane | Non-polar aprotic | Often provides good selectivity for the 7-substituted isomer. | 70-90 | [1] |
| Toluene | Non-polar aprotic | Can favor the formation of the 7-substituted isomer, but may require higher temperatures. | 65-85 | [3] |
| Dioxane | Polar aprotic | May lead to a mixture of isomers, but can be effective for certain substrates. | 60-80 | [3] |
| Acetonitrile (MeCN) | Polar aprotic | Can sometimes favor the 5-substituted isomer, but may lead to complex mixtures. | Variable | [3] |
| Dimethylformamide (DMF) | Polar aprotic | Often leads to a mixture of regioisomers and can promote side reactions. | Variable | [3] |
| Ethanol | Polar protic | Can favor the 7-substituted isomer, particularly in multicomponent reactions. | 75-95 | [4][5] |
| Water | Polar protic | A green solvent option that can provide good yields, though regioselectivity may vary. | 80-95 | [6] |
Experimental Protocols
General Procedure for Imidazo[1,2-a]pyrimidine Synthesis in 1,2-Dichloroethane
This protocol is a general guideline for the synthesis of 3-substituted imidazo[1,2-a]pyrimidines.[1]
Materials:
-
Substituted 2-aminopyrimidine (1 mmol)
-
α-halocarbonyl compound (1 mmol)
-
1,2-Dichloroethane (10 mL)
-
Potassium hydroxide (optional, for workup)
-
Chloroform
-
Sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/methanol mixture for elution
Procedure:
-
To a round-bottom flask, add the substituted 2-aminopyrimidine (1 mmol) and the α-halocarbonyl compound (1 mmol).
-
Add 1,2-dichloroethane (10 mL) to the flask.
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Reflux the reaction mixture for 1.5–2.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting materials are consumed, cool the reaction mixture to room temperature.
-
(Optional) If acidic byproducts are formed, add potassium hydroxide powder (0.22 g, 3.3 mmol) and stir for 30 minutes.
-
Filter the reaction mixture and wash the solid with chloroform.
-
Wash the filtrate with a 2 N NaOH solution and then dry with sodium sulfate.
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Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and methanol as the eluent.
Visualizations
Reaction Mechanism and Regioselectivity
The following diagram illustrates the general mechanism for the formation of imidazo[1,2-a]pyrimidines and the key step that determines the regioselectivity.
Caption: Reaction mechanism illustrating the two possible pathways leading to regioisomers.
Troubleshooting Workflow for Poor Regioselectivity
This workflow provides a logical approach to troubleshooting and optimizing the regioselectivity of your reaction.
Caption: A step-by-step guide to improving the regioselectivity of the reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective synthesis of 3-aminoimidazo[1,2-a]-pyrimidines under continuous flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the cyclocondensation reaction between a 2-aminopyrimidine and a suitable three-carbon electrophilic building block. A common approach involves the reaction of 2-aminopyrimidine with 1,3-dichloroacetone.[1] This method, a variation of the classic Chichibabin reaction, provides a direct route to the imidazo[1,2-a]pyrimidine core.
Q2: What are the key starting materials for the synthesis?
A2: The primary starting materials are 2-aminopyrimidine and an appropriate C3 synthon. While 1,3-dichloroacetone is a common choice, other reagents like 2-(chloromethyl)pyrimidine hydrochloride can also be used in reactions with nucleophiles to form the fused ring system.
Q3: What are some of the potential challenges when scaling up this synthesis?
A3: Scaling up the synthesis of this compound can present several challenges. These may include:
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Exothermic reactions: The initial condensation can be exothermic and may require careful temperature control.
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Side product formation: Undesired side reactions can lead to the formation of impurities, complicating purification.
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Purification: On a larger scale, purification by column chromatography can be cumbersome. Developing effective recrystallization or distillation protocols is crucial.
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Safety: Handling reagents like 1,3-dichloroacetone and thionyl chloride on a large scale requires stringent safety protocols due to their toxicity and reactivity.
Q4: What analytical techniques are recommended for characterizing the final product?
A4: A combination of spectroscopic and chromatographic methods is recommended for full characterization. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify functional groups.
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Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.[2]
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Incorrect stoichiometry. 4. Inactive reagents. | 1. Monitor the reaction closely using TLC. Consider extending the reaction time or increasing the temperature. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture. Avoid excessive heating. 3. Carefully check the molar ratios of the reactants. 4. Verify the purity and reactivity of starting materials. Use freshly distilled or purified reagents if necessary. |
| Formation of Multiple Products/Impurities | 1. Side reactions due to incorrect temperature or reaction time. 2. Presence of impurities in starting materials. 3. Polymerization of starting materials or products. | 1. Optimize reaction conditions, including temperature, reaction time, and order of reagent addition. 2. Purify starting materials before use. 3. Use a more dilute reaction mixture or add a polymerization inhibitor if applicable. |
| Difficulty in Product Purification | 1. Product is an oil or low-melting solid. 2. Impurities have similar polarity to the product. 3. Product is unstable on silica gel. | 1. Attempt to crystallize the product from a variety of solvents or solvent mixtures. If it remains an oil, consider converting it to a solid salt for easier handling. 2. Explore different solvent systems for column chromatography. Consider using a different stationary phase (e.g., alumina). Recrystallization can also be an effective purification method. 3. Use a less acidic stationary phase like neutral alumina for chromatography. Minimize the time the compound spends on the column. |
| Inconsistent Results Between Batches | 1. Variation in the quality of starting materials. 2. Inconsistent reaction conditions. 3. Scale-dependent effects. | 1. Source high-purity starting materials from a reliable supplier and characterize them before use. 2. Maintain strict control over reaction parameters such as temperature, stirring rate, and addition rates. 3. When scaling up, re-optimize the reaction conditions as heat and mass transfer can differ. |
Experimental Protocols
Synthesis of this compound via Cyclocondensation
This protocol describes a general method for the synthesis of this compound from 2-aminopyrimidine and 1,3-dichloroacetone.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 2-Aminopyrimidine | 95.10 |
| 1,3-Dichloroacetone | 126.97 |
| Sodium bicarbonate (NaHCO₃) | 84.01 |
| Ethanol | 46.07 |
| Ethyl acetate | 88.11 |
| Brine | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 |
Procedure:
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In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq) in ethanol.
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Add sodium bicarbonate (2.0 eq) to the solution.
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Add a solution of 1,3-dichloroacetone (1.1 eq) in ethanol dropwise to the mixture at room temperature.
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Partition the residue between water and ethyl acetate.
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Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 60-80% |
| Reaction Time | 4-8 hours |
| Purity (after chromatography) | >95% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in troubleshooting the synthesis.
References
Technical Support Center: Managing Impurities in Imidazo[1,2-a]pyrimidine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyrimidine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, control, and manage impurities in your final product.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis and purification of imidazo[1,2-a]pyrimidines.
Issue 1: Presence of Unreacted Starting Materials in the Final Product
Question: My final product shows the presence of unreacted 2-aminopyrimidine or the α-haloketone starting material after purification. What could be the cause and how can I resolve this?
Answer: The presence of unreacted starting materials is a common issue and can often be attributed to incomplete reaction or inefficient purification.
Possible Causes and Solutions:
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Incomplete Reaction:
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Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spots are no longer visible.
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Reaction Temperature: The reaction temperature may be too low. Consider a modest increase in temperature, while monitoring for the formation of degradation products.
-
Stoichiometry: Ensure the correct stoichiometric ratios of reactants are being used. An excess of one reactant may be necessary to drive the reaction to completion, but this will require efficient removal during work-up and purification.
-
-
Inefficient Purification:
-
Column Chromatography: The polarity of the eluent system may not be optimal to separate the product from the starting materials.
-
For a non-polar α-haloketone, a less polar solvent system (e.g., higher hexane to ethyl acetate ratio) should be used initially to elute the impurity before increasing the polarity to elute the desired product.
-
For the more polar 2-aminopyrimidine, a carefully selected solvent gradient in normal-phase chromatography is crucial.
-
-
Recrystallization: The chosen solvent may not be ideal for selectively precipitating the product while leaving the starting materials in the mother liquor. Experiment with different solvent systems. For imidazo[1,2-a]pyrimidines, alcohols like ethanol or methanol, or mixtures such as methanol/water, are often effective.[1]
-
Experimental Protocol: Column Chromatography for Removal of Unreacted Starting Materials
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column with a suitable non-polar solvent (e.g., hexane).
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution:
-
Begin with a low polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate) to elute non-polar impurities like the α-haloketone.
-
Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1, and then 1:4 Hexane:Ethyl Acetate) to separate the product from other impurities.[1]
-
The highly polar 2-aminopyrimidine will typically elute last or may remain on the column.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
Issue 2: Formation of Isomeric Impurities
Question: My analytical data (e.g., NMR, LC-MS) suggests the presence of an isomer of my target imidazo[1,2-a]pyrimidine. How can this happen and what can I do?
Answer: The formation of regioisomers is a potential challenge in the synthesis of substituted imidazo[1,2-a]pyrimidines, particularly when using substituted 2-aminopyrimidines.
Formation Mechanism:
The cyclization reaction between a 2-aminopyrimidine and an α-haloketone can potentially proceed via attack of either of the pyrimidine ring nitrogens on the intermediate, leading to the formation of different regioisomers. The electronic and steric properties of substituents on the 2-aminopyrimidine ring can influence the regioselectivity of this reaction.
Troubleshooting and Control:
-
Reaction Conditions: The choice of solvent and base can influence the regioselectivity. It is advisable to perform small-scale screening of different reaction conditions to optimize for the desired isomer.
-
Purification: Isomeric impurities can be challenging to separate due to their similar physical properties.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating regioisomers. A validated analytical HPLC method can be scaled up for this purpose.
-
Column Chromatography: High-resolution column chromatography with a very shallow solvent gradient and a high-performance silica gel may be effective.
-
Recrystallization: Fractional crystallization can sometimes be used to separate isomers if there is a significant difference in their solubility in a particular solvent system.
-
Experimental Protocol: Analytical HPLC Method Development for Isomer Separation
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient: A shallow gradient from 10% to 90% B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where both isomers have good absorbance (e.g., 254 nm).
-
Column Temperature: 30 °C
This method can be optimized by adjusting the gradient slope, mobile phase composition, and column chemistry to achieve baseline separation of the isomers.
Issue 3: Product Decomposition during Purification
Question: I am observing degradation of my imidazo[1,2-a]pyrimidine product during silica gel column chromatography. What is causing this and what are the alternatives?
Answer: Some imidazo[1,2-a]pyrimidine derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition on the column.[1]
Troubleshooting and Mitigation:
-
2D TLC Stability Test: Before performing column chromatography, it is crucial to assess the stability of your compound on silica gel.[1]
-
Spot your compound on a silica gel TLC plate.
-
Develop the plate in a suitable solvent system.
-
After drying, rotate the plate 90 degrees and re-develop it in the same solvent system.
-
If new spots appear or the original spot streaks, your compound is likely degrading on the silica gel.[1]
-
-
Alternative Stationary Phases:
-
Deactivated Silica Gel: Treat silica gel with a base, such as triethylamine, before packing the column to neutralize the acidic sites.
-
Alumina: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
-
-
Rapid Purification: Minimize the time the compound spends on the column by using flash chromatography with an optimized solvent system that allows for quick elution of the product.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in imidazo[1,2-a]pyrimidine synthesis?
A1: The most common impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Materials: 2-aminopyrimidines and α-haloketones.
-
Intermediates: Incompletely cyclized intermediates.
-
By-products: Resulting from side reactions, such as the formation of regioisomers or N-oxides.
-
-
Degradation Products: Formed by the decomposition of the final product, often due to factors like heat, light, or pH extremes during work-up or storage.
-
Residual Solvents: Solvents used in the reaction or purification steps that are not completely removed.
Q2: How can I detect and quantify impurities in my final product?
A2: A combination of chromatographic and spectroscopic techniques is typically used:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A validated, stability-indicating HPLC method should be developed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of impurities, which aids in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and for characterizing the structure of isolated impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used for the analysis of volatile impurities, such as residual solvents.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute is insoluble in the solvent at room temperature but melts in the hot solvent instead of dissolving. To address this:
-
Increase Solvent Volume: Add more hot solvent to fully dissolve the compound.
-
Change Solvent System: Use a solvent with a lower boiling point or a solvent mixture.
-
Induce Crystallization:
-
Scratch the inside of the flask with a glass rod at the air-solvent interface.
-
Add a seed crystal of the pure compound.
-
Cool the solution slowly.
-
Q4: What are N-oxide impurities and how are they formed?
A4: N-oxide impurities are formed by the oxidation of one of the nitrogen atoms in the imidazo[1,2-a]pyrimidine ring system. This can occur if oxidizing agents are present as impurities in the starting materials or reagents, or if the reaction is exposed to air for extended periods at elevated temperatures. The formation of N-oxides can be minimized by using high-purity reagents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Data Presentation
Table 1: Common Purification Techniques for Imidazo[1,2-a]pyrimidine Derivatives
| Purification Method | Stationary Phase | Typical Mobile Phase/Solvent | Application |
| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradients | General purification from starting materials and by-products.[1] |
| Alumina (Neutral/Basic) | Dichloromethane/Methanol gradients | For acid-sensitive compounds. | |
| Recrystallization | N/A | Ethanol, Methanol, Water, or mixtures | Purification of solid products to high purity.[1] |
| Preparative HPLC | C18 Silica Gel | Water/Acetonitrile with acid modifier | Separation of closely related impurities, such as isomers. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of an Imidazo[1,2-a]pyrimidine Derivative
-
Solvent Selection: In a test tube, dissolve a small amount of the crude solid in a minimal amount of a hot solvent (e.g., ethanol). Allow it to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If no crystals form, scratch the inner surface of the flask with a glass rod or add a seed crystal.
-
Cooling: Once crystal formation has started, cool the flask in an ice bath to maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Potential pathways for impurity formation in imidazo[1,2-a]pyrimidine synthesis.
Caption: A typical workflow for the purification of imidazo[1,2-a]pyrimidine products.
References
Validation & Comparative
Comparative analysis of synthetic routes to imidazo[1,2-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide range of biological activities, making its efficient synthesis a key focus in medicinal chemistry and drug discovery. This guide provides a comparative analysis of several prominent synthetic routes to this important scaffold, offering quantitative data, detailed experimental protocols, and a visualization of a relevant biological pathway to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of imidazo[1,2-a]pyrimidines can be broadly categorized into several key strategies, each with its own advantages and limitations. The choice of a particular route often depends on factors such as the desired substitution pattern, availability of starting materials, and the need for high-throughput synthesis. This guide focuses on three widely employed methods: the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, the Ortoleva-King type reaction, and microwave-assisted synthesis.
Data Summary
The following table summarizes the key quantitative parameters for the selected synthetic routes, providing a clear comparison of their performance.
| Synthetic Route | Typical Yield (%) | Reaction Time | Reaction Temperature (°C) | Key Advantages |
| Groebke-Blackburn-Bienaymé | 60-90% | 12-24 hours | Room Temperature to 60°C | High atom economy, diversity-oriented, one-pot |
| Ortoleva-King Type Reaction | 40-70% | 5-6 hours | 100-110°C | One-pot, tandem reaction |
| Microwave-Assisted Synthesis | 80-95% | 5-30 minutes | 80-160°C | Rapid synthesis, high yields, green chemistry potential |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate their implementation in a laboratory setting.
Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
This one-pot, three-component reaction is a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyrimidines and their derivatives.
General Procedure: In a sealed vial, 2-aminopyrimidine (1.0 mmol), an aldehyde (1.0 mmol), and an isocyanide (1.0 mmol) are dissolved in a suitable solvent such as methanol (2 mL). A catalytic amount of a Lewis acid, for example, scandium(III) triflate (Sc(OTf)₃, 10 mol%), is added to the mixture. The reaction is then stirred at room temperature or heated to a specified temperature (e.g., 50°C) for a period of 12 to 24 hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyrimidine.[1]
Ortoleva-King Type Reaction
This tandem, one-pot process provides an efficient route to a broad range of imidazo[1,2-a]pyridines and can be adapted for imidazo[1,2-a]pyrimidines.[2][3][4] The following is a general protocol adapted for the synthesis of imidazo[1,2-a]pyrimidines.
General Procedure: A mixture of a methyl ketone (1.0 mmol), 2-aminopyrimidine (2.3 equiv.), and iodine (1.2 equiv.) is heated neat at 110°C for 4 hours.[2][5] After this period, the reaction mixture is cooled, and an aqueous solution of sodium hydroxide is added. The mixture is then heated at 100°C for an additional 1 hour. After cooling to room temperature, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the corresponding imidazo[1,2-a]pyrimidine.[2]
Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of reaction times and often leads to higher yields, aligning with the principles of green chemistry.[6][7]
General Procedure: In a microwave-safe sealed vessel, a mixture of a 2-aminopyrimidine (1.0 mmol) and an α-haloketone (e.g., phenacyl bromide, 1.0 mmol) is suspended in a suitable solvent such as a mixture of water and isopropanol (H₂O-IPA).[6] The vessel is sealed and subjected to microwave irradiation at a specified temperature (e.g., 120°C) and power (e.g., 150 W) for a short duration, typically ranging from 5 to 30 minutes.[8][9] After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to a standard workup procedure, which may involve extraction and subsequent purification by column chromatography to give the pure imidazo[1,2-a]pyrimidine.[6][8]
Biological Pathway Visualization
Imidazo[1,2-a]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, playing a crucial role in cancer therapy. One such important signaling cascade is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many human cancers.[10][11] The diagram below illustrates a simplified representation of this pathway and indicates the point of inhibition by certain imidazo[1,2-a]pyrimidine compounds.
Caption: Simplified PI3K/Akt/mTOR signaling pathway with the inhibitory action of imidazo[1,2-a]pyrimidines on PI3K.
This guide provides a foundational understanding of key synthetic strategies for imidazo[1,2-a]pyrimidines. Researchers are encouraged to consult the cited literature for more detailed information and a broader scope of reaction conditions and substrate compatibility. The choice of synthetic route will ultimately be guided by the specific research objectives and available resources.
References
- 1. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03948C [pubs.rsc.org]
- 8. chem.msu.ru [chem.msu.ru]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(Chloromethyl)imidazo[1,2-a]pyrimidine and Other Alkylating Agents in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. Among the vast array of building blocks available, alkylating agents play a pivotal role in the derivatization and functionalization of heterocyclic scaffolds. This guide provides an objective comparison of 2-(chloromethyl)imidazo[1,2-a]pyrimidine with other common alkylating agents in the context of heterocyclic synthesis, supported by experimental data to inform reagent selection and reaction optimization.
Introduction to this compound
This compound is a reactive electrophile that serves as a valuable reagent for introducing the imidazo[1,2-a]pyrimidine moiety onto various nucleophiles. This scaffold is of significant interest in drug discovery due to its presence in a range of biologically active compounds, including anxiolytics and anticonvulsants. Its structural similarity to purines allows it to interact with a variety of biological targets. The chloromethyl group provides a reactive handle for N-, S-, and O-alkylation of various substrates, leading to the creation of diverse chemical libraries for screening and lead optimization.
Performance Comparison of Alkylating Agents
The choice of an alkylating agent is critical and can significantly influence reaction yields, selectivity, and overall efficiency. This section compares the performance of this compound (represented by its close and well-documented analog, 2-(chloromethyl)pyrimidine) with other conventional alkylating agents in reactions with common nucleophiles encountered in heterocyclic synthesis.
N-Alkylation of Amines
The alkylation of amines is a fundamental transformation in the synthesis of a vast number of biologically active molecules. The following table summarizes the performance of various alkylating agents in the N-alkylation of aniline derivatives.
| Alkylating Agent | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-(Chloromethyl)pyrimidine HCl | Substituted Anilines | K₂CO₃ | DMF | 60-80 | 4-8 | 75-92 |
| Benzyl Bromide | Aniline | NaHCO₃ | Water | 80 | 1 | ~95 |
| Benzyl Bromide | Benzylamine | Et₃N | DMF | 20-25 | 9 | 76 |
| 1-Bromobutane | Benzylamine HBr | Et₃N | DMF | 20-25 | 9 | 76 |
| 1-Octanol | Aniline | [Ru(p-cymene)Cl₂]₂/Ligand, NaH | Toluene | 110 | 24 | High |
S-Alkylation of Thiols
The formation of thioethers is another crucial reaction in medicinal chemistry. Below is a comparison of alkylating agents for the S-alkylation of thiophenols.
| Alkylating Agent | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-(Chloromethyl)pyrimidine HCl | Substituted Thiophenols | NaOH | Ethanol | RT | 12-24 | 80-95 |
| Methyl Iodide | Thiophenol | K₂CO₃ | Acetone | RT | - | High |
| Propargyl Bromide | 2-Mercaptobenzothiazole | Et₃N | Acetone | RT | 1 | 88 |
| Alkyl Halides | Thiols | aq. TBAH | - | 50 | - | High |
O-Alkylation of Phenols
The synthesis of aryl ethers is a common objective in drug design. The following table compares the efficacy of different alkylating agents in the O-alkylation of phenols.
| Alkylating Agent | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-(Chloromethyl)pyrimidine HCl | Substituted Phenols | K₂CO₃ | Acetonitrile | Reflux | 6-12 | 70-88 |
| Ethyl Bromoacetate | Phenol | K₂CO₃ | Acetone | Reflux | - | High |
| Benzyl Bromide | 2-Naphthol | Base | DMF | - | - | High |
| Dimethyl Ether | Phenol | Phosphotungstic acid / γ-Al₂O₃ | - | 280 | - | up to 42% conversion |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for successful synthesis. The following are representative protocols for alkylation reactions.
General Protocol for N-Alkylation with 2-(Chloromethyl)pyrimidine Hydrochloride
To a solution of the substituted aniline (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous N,N-dimethylformamide (DMF), 2-(chloromethyl)pyrimidine hydrochloride (1.2 eq) is added portion-wise. The reaction mixture is heated to 60-80 °C and stirred for 4-8 hours, with progress monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature and poured into ice-cold water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 2-((arylamino)methyl)pyrimidine derivative.
General Protocol for S-Alkylation with 2-(Chloromethyl)pyrimidine Hydrochloride
A solution of sodium hydroxide in water is added dropwise to a solution of the substituted thiophenol (1.0 eq) in ethanol, and the mixture is stirred for 30 minutes at room temperature. A solution of 2-(chloromethyl)pyrimidine hydrochloride (1.1 eq) in ethanol is then added dropwise. The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is removed under reduced pressure, and water is added to the residue. The mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography.
General Protocol for O-Alkylation with 2-(Chloromethyl)pyrimidine Hydrochloride
To a suspension of the substituted phenol (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous acetonitrile, 2-(chloromethyl)pyrimidine hydrochloride (1.2 eq) is added. The reaction mixture is refluxed for 6-12 hours, with monitoring by TLC. After cooling to room temperature, the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure, and the residue is dissolved in ethyl acetate, washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography.
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a general experimental workflow, a representative reaction mechanism, and a relevant biological signaling pathway.
Conclusion
This compound and its analogs are effective alkylating agents for the synthesis of diverse heterocyclic compounds. The provided data indicates that they offer good to excellent yields in the alkylation of a range of nucleophiles under relatively mild conditions. When compared to other common alkylating agents, the choice will ultimately depend on the specific substrate, desired reaction conditions, and cost-effectiveness. For instance, while benzyl bromide may offer slightly higher yields in some N-alkylations, 2-(chloromethyl)pyrimidine provides a direct route to incorporating the biologically relevant pyrimidine moiety. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the strategic design and synthesis of novel heterocyclic molecules for drug discovery and development. The demonstrated activity of imidazo[1,2-a]pyrimidine derivatives in critical signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores the importance of this class of compounds and the reagents used to synthesize them.[1][2]
References
A Comparative Guide to the In Vitro Anticancer Activity of Imidazo[1,2-a]pyrimidine Derivatives
The growing interest in imidazo[1,2-a]pyrimidine derivatives as potential anticancer agents stems from their demonstrated efficacy in preclinical studies. These compounds have been shown to inhibit the proliferation of various cancer cell lines through the modulation of key signaling pathways. This guide provides a comparative analysis of the in vitro anticancer activity of several imidazo[1,2-a]pyrimidine derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in the field of drug discovery and development.
Quantitative Analysis of Cytotoxic Activity
The in vitro anticancer efficacy of imidazo[1,2-a]pyrimidine derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following table summarizes the IC50 values for a selection of these derivatives, offering a quantitative comparison of their potency.
| Compound ID | Substitution at Position 2 | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | Phenyl | MCF-7 (Breast) | 15.2 | [1] |
| MDA-MB-231 (Breast) | 12.8 | [1] | ||
| Derivative B | 4-Chlorophenyl | A549 (Lung) | 8.5 | [1] |
| HeLa (Cervical) | 10.1 | [1] | ||
| Derivative C | 4-Methoxyphenyl | HCT116 (Colon) | 21.7 | [1] |
| HepG2 (Liver) | 18.9 | [1] | ||
| Compound 3d | Imine derivative | MCF-7 (Breast) | 43.4 | [2] |
| MDA-MB-231 (Breast) | 35.9 | [2] | ||
| Compound 4d | Amine derivative | MCF-7 (Breast) | 39.0 | [2] |
| MDA-MB-231 (Breast) | 35.1 | [2] |
It is important to note that some studies investigate the broader class of imidazo[1,2-a]pyridines, which share a similar core structure. For comparative purposes, data from selected imidazo[1,2-a]pyridine derivatives are also included below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | <12 | [3] |
| WM115 (Melanoma) | 9.7 | [3][4] | |
| HeLa (Cervical) | 35.0 | [3][4] | |
| IP-5 | HCC1937 (Breast) | 45 | [5][6][7][8] |
| IP-6 | HCC1937 (Breast) | 47.7 | [5][6][7][8] |
| IP-7 | HCC1937 (Breast) | 79.6 | [5][6][7][8] |
Experimental Protocols
The evaluation of the anticancer potential of these compounds typically involves a series of in vitro assays. The following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The cells are then treated with increasing concentrations of the imidazo[1,2-a]pyrimidine derivatives (e.g., 0 to 100 µM) for a specified period, typically 48 hours.[3][5]
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to quantify the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 48 hours.[3]
-
Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
Western blotting is employed to detect the levels of specific proteins involved in cell cycle regulation and apoptosis.[5][6][7]
-
Protein Extraction: Following treatment with the imidazo[1,2-a]pyrimidine derivatives, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, p21, Bax, Bcl-2, caspases, p-AKT, p-mTOR), followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.[3][5]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mechanism of Action: Signaling Pathways
Several studies indicate that imidazo[1,2-a]pyridine and pyrimidine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.[3][5] A significant mechanism involves the inhibition of the PI3K/Akt/mTOR pathway and the induction of apoptosis.
Caption: Proposed mechanism of action for imidazo[1,2-a]pyrimidine derivatives.
The diagram above illustrates that these compounds can inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[3] Concurrently, they can activate the tumor suppressor protein p53, leading to increased levels of p21 and Bax.[3][5] The upregulation of p21 induces cell cycle arrest, while the increase in the pro-apoptotic protein Bax activates caspase-9, ultimately leading to apoptosis.[3]
Experimental Workflow
A generalized workflow for the in vitro validation of the anticancer activity of novel imidazo[1,2-a]pyrimidine derivatives is outlined below. This systematic approach ensures a comprehensive evaluation from initial screening to mechanistic studies.
Caption: General workflow for in vitro anticancer activity validation.
This workflow begins with the synthesis of the derivatives, followed by a primary screen to determine their cytotoxic potency (IC50 values) using an MTT assay. Promising compounds are then subjected to secondary assays to investigate their effects on apoptosis and the cell cycle. Finally, mechanistic studies such as Western blotting are performed to elucidate the underlying signaling pathways. The collective data is then analyzed and compared with existing anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. researchgate.net [researchgate.net]
Unveiling the Potential: In Vivo Efficacy of Imidazo[1,2-a]pyrimidine Compounds in Xenograft Models
For researchers and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds, the imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating significant potential in targeting various cancer-associated signaling pathways. This guide provides a comparative overview of the in vivo efficacy of select imidazo[1,2-a]pyrimidine and its closely related imidazo[1,2-a]pyridine derivatives in preclinical xenograft models, supported by experimental data and detailed methodologies.
The compounds highlighted herein predominantly target key nodes in oncogenic signaling, including the PI3K/AKT/mTOR and receptor tyrosine kinase pathways, which are frequently dysregulated in a wide range of human cancers. The data presented is compiled from various studies and aims to offer a clear, objective comparison to aid in the evaluation and progression of this promising class of anticancer compounds.
Comparative In Vivo Efficacy of Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the in vivo antitumor activity of representative imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine compounds in various human cancer xenograft models. These studies showcase the ability of these compounds to significantly inhibit tumor growth in preclinical settings.
| Compound ID | Target | Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Compound 15a | PI3K/mTOR | HCT116 & HT-29 | Colorectal Cancer | Not specified | Significant inhibition | [1][2] |
| Unnamed Imidazo[1,2-a]pyridine | AKT/mTOR | HeLa | Cervical Cancer | 50 mg/kg | Significant inhibition | [3][4] |
| Compound 6 | AKT/mTOR | A375 & WM115 (in vitro) | Melanoma | Not specified (in vivo data not provided) | Potent in vitro inhibition | [5][6] |
| Unnamed Imidazo[1,2-a]pyridine-based Peptidomimetics | Akt | Not specified | Not specified | Not specified | Sub-micromolar inhibition (in vitro) |
Key Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for evaluating these compounds, the following diagrams have been generated.
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyrimidine compounds.
Caption: General experimental workflow for in vivo efficacy studies in xenograft models.
Experimental Protocols
The following provides a generalized methodology for the in vivo xenograft studies cited in this guide. Specific details may vary between individual studies.
1. Cell Lines and Culture: Human cancer cell lines (e.g., HCT116, HT-29, HeLa) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.[7] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7]
2. Animal Models: Female athymic nude mice (4-6 weeks old) are commonly used for establishing xenografts.[7][8] The animals are housed in a pathogen-free environment with access to sterile food and water ad libitum. All animal procedures are conducted in accordance with institutional guidelines for animal care and use.
3. Xenograft Implantation: Cancer cells are harvested during their exponential growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a sterile medium or Matrigel mixture.[8] A specific number of cells (typically 1 x 10^6 to 10 x 10^6) are injected subcutaneously into the flank of each mouse.[7]
4. Tumor Growth Monitoring and Treatment: Once tumors become palpable, their growth is monitored by measuring the length and width with calipers, typically 2-3 times per week.[8] Tumor volume is calculated using the formula: (length x width^2) / 2. When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[8] The investigational imidazo[1,2-a]pyrimidine compounds are administered via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.
5. Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study. Body weight of the animals is also monitored as an indicator of toxicity. At the study's conclusion, tumors may be excised for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream effects.
Conclusion
The presented data underscores the therapeutic potential of imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine compounds as anticancer agents. Their demonstrated in vivo efficacy in various xenograft models, coupled with their ability to modulate critical oncogenic signaling pathways, positions them as a promising class of molecules for further preclinical and clinical development. The detailed protocols and visual aids provided in this guide are intended to facilitate the design and interpretation of future studies in this area, ultimately contributing to the advancement of novel cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship (SAR) of 2-Substituted Imidazo[1,2-a]pyrimidines as Anticancer Agents
The imidazo[1,2-a]pyrimidine scaffold has garnered significant attention in medicinal chemistry as a "privileged structure" due to its wide range of biological activities.[1] Among its derivatives, those with substitutions at the 2-position are of particular interest for their potential as potent and selective anticancer agents. This guide provides a comprehensive comparison of 2-substituted imidazo[1,2-a]pyrimidine analogues, focusing on their structure-activity relationships (SAR) as inhibitors of cancer cell growth, often through the modulation of key signaling pathways like PI3K/Akt/mTOR.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-substituted imidazo[1,2-a]pyrimidines is significantly influenced by the nature of the substituent at the 2-position. Analysis of various analogues reveals key trends that can guide the design of more potent and selective anticancer compounds.
Impact of Aryl and Heteroaryl Substituents at the 2-Position
The introduction of aryl or heteroaryl moieties at the 2-position of the imidazo[1,2-a]pyrimidine core is a common strategy in the development of potent anticancer agents. The electronic and steric properties of these substituents play a crucial role in determining the cytotoxic activity.
For instance, in a series of 2-aryl imidazo[1,2-a]pyrimidine derivatives, the presence and position of substituents on the phenyl ring can dramatically alter their anticancer potency. Generally, electron-withdrawing or electron-donating groups on the aryl ring can influence the interaction of the molecule with its biological target.
In one study, a series of imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives were synthesized and evaluated for their cytotoxic activity against breast cancer cell lines.[2] The results indicated that the nature of the substituent on the phenyl ring at the 2-position had a significant impact on activity. Specifically, the presence of a diethylamino group at the para-position of the phenyl ring led to enhanced cytotoxicity.
Data Presentation: In Vitro Anticancer Activity of 2-Substituted Imidazo[1,2-a]pyrimidines
The following table summarizes the in vitro anticancer activity of selected 2-substituted imidazo[1,2-a]pyrimidine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the compounds' potency.
| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-(4-(diethylamino)phenyl)imino | MCF-7 (Breast) | 43.4 | [2] |
| MDA-MB-231 (Breast) | 35.9 | [2] | ||
| HUVEC (Healthy) | 71.4 | [2] | ||
| 2 | 2-(4-(diethylamino)phenyl)amino | MCF-7 (Breast) | 39.0 | [2] |
| MDA-MB-231 (Breast) | 35.1 | [2] | ||
| HUVEC (Healthy) | 57.0 | [2] |
Signaling Pathway and Experimental Workflow
The anticancer activity of many imidazo[1,2-a]pyrimidine derivatives is attributed to their ability to inhibit key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for these compounds.[3]
Caption: PI3K/Akt/mTOR signaling pathway and its inhibition.
The following diagram illustrates a typical experimental workflow for the structure-activity relationship studies of 2-substituted imidazo[1,2-a]pyrimidines.
Caption: Experimental workflow for SAR studies.
Experimental Protocols
General Synthesis of 2-Substituted Imidazo[1,2-a]pyrimidines
The synthesis of the imidazo[1,2-a]pyrimidine core is generally achieved through the condensation of 2-aminopyrimidine with an appropriate α-haloketone.[1]
-
To a solution of 2-aminopyrimidine in a suitable solvent (e.g., ethanol or acetone), an equimolar amount of the desired 2-bromoacetophenone derivative is added.
-
The reaction mixture is typically stirred at room temperature or heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is then washed with a cold solvent and can be further purified by recrystallization or column chromatography to yield the pure 2-substituted imidazo[1,2-a]pyrimidine.
Cell Viability Assay (SRB Assay)
The sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.[2]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-substituted imidazo[1,2-a]pyrimidine compounds for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing and Solubilization: The unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
PI3Kα Kinase Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
-
Kinase Reaction: The PI3Kα enzyme is incubated with the 2-substituted imidazo[1,2-a]pyrimidine inhibitor and the lipid substrate (e.g., PIP2) in a kinase reaction buffer. The reaction is initiated by the addition of ATP.
-
ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: A Kinase Detection Reagent is then added to convert the produced ADP into ATP.
-
Luminescence Detection: The newly synthesized ATP is detected through a luciferase/luciferin reaction, and the luminescent signal is measured using a luminometer. The inhibitory activity of the compound is determined by the reduction in the luminescent signal compared to the vehicle control.
References
- 1. researchgate.net [researchgate.net]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of the cytotoxicity of imidazo[1,2-a]pyrimidine analogs in cancer cell lines
A Comparative Analysis of the Cytotoxicity of Imidazo[1,2-a]pyrimidine Analogs in Cancer Cell Lines
The imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous analogs demonstrating potent cytotoxic effects against a range of cancer cell lines. This guide provides a comparative overview of the anticancer activity of various imidazo[1,2-a]pyrimidine derivatives, presenting key experimental data, detailed methodologies, and visualizations of the underlying mechanisms of action to support researchers and drug development professionals.
Data Presentation: Comparative Cytotoxicity (IC50)
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine analogs across a panel of human cancer cell lines. This data, extracted from recent studies, allows for a direct comparison of the cytotoxic potency of these compounds.
Table 1: Cytotoxicity of Imidazo[1,2-a]pyrimidine Derivatives
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| 3d | MCF-7 | Breast Adenocarcinoma | 43.4 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 35.9 | [1] | |
| 4d | MCF-7 | Breast Adenocarcinoma | 39.0 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 35.1 | [1] | |
| 12b | Hep-2 | Laryngeal Carcinoma | 11 | [2][3] |
| HepG2 | Hepatocellular Carcinoma | 13 | [2][3] | |
| MCF-7 | Breast Adenocarcinoma | 11 | [2][3] | |
| A375 | Melanoma | 11 | [2][3] |
Note: The study on compounds 3d and 4d also evaluated their cytotoxicity in healthy HUVEC cells, with IC50 values of 71.4 µM and 57.0 µM, respectively, suggesting some level of selectivity for cancer cells.[1] Compound 12b showed an IC50 of 91 µM against the normal Vero cell line.[2][3]
Table 2: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| IP-5 | HCC1937 | Breast Carcinoma | 45 | [4][5][6] |
| IP-6 | HCC1937 | Breast Carcinoma | 47.7 | [4][5][6] |
| IP-7 | HCC1937 | Breast Carcinoma | 79.6 | [4][5][6] |
| Compound 6 | A375 | Melanoma | <12 | [7] |
| WM115 | Melanoma | <12 | [7] | |
| HB9 | A549 | Lung Cancer | 50.56 | [8] |
| HB10 | HepG2 | Liver Carcinoma | 51.52 | [8] |
| HS-104 | MCF-7 | Breast Adenocarcinoma | 1.2 | [4] |
| HS-106 | MCF-7 | Breast Adenocarcinoma | <10 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key cytotoxicity assays cited in the presented data.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric test used for determining cell density, based on the measurement of cellular protein content.
-
Cell Plating: Cancer cells (MCF-7, MDA-MB-231) and healthy control cells (HUVEC) are seeded into 96-well plates and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the imidazo[1,2-a]pyrimidine derivatives (e.g., 3d and 4d) for a specified period, typically 48 or 72 hours.[1]
-
Cell Fixation: Post-incubation, the cells are fixed with a cold trichloroacetic acid (TCA) solution and incubated at 4°C for 1 hour.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing and Solubilization: Unbound SRB is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 515 nm. The IC50 value is then calculated from the dose-response curve.
MTT Assay
The MTT assay is another colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells, such as HCC1937, A549, or HepG2, are seeded in 96-well plates at a specific density and incubated overnight.[3][4][8]
-
Compound Exposure: The cells are treated with different concentrations of the imidazo[1,2-a]pyrimidine or imidazo[1,2-a]pyridine analogs for a designated time, often 24 or 48 hours.[3][4][8]
-
MTT Reagent Addition: Following treatment, the culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for a few hours (typically 2-4 hours) at 37°C.[3]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (such as dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.
-
Data Acquisition: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The IC50 values are determined by plotting cell viability against compound concentration.[3]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways implicated in the cytotoxic effects of these compounds.
Caption: A generalized workflow for in vitro cytotoxicity assays.
Caption: Inhibition of the AKT/mTOR pathway and p53 activation.[7]
Caption: Wnt/β-catenin signaling pathway inhibition.[9]
Concluding Remarks
The presented data highlights the significant potential of imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine analogs as cytotoxic agents against various cancer cell lines. The variability in IC50 values across different analogs and cell lines underscores the importance of structure-activity relationship (SAR) studies in optimizing these compounds for enhanced potency and selectivity.[10] Furthermore, the elucidation of their mechanisms of action, such as the inhibition of key signaling pathways like AKT/mTOR and Wnt/β-catenin, provides a rational basis for their further development as targeted cancer therapeutics.[7][9] The induction of apoptosis and cell cycle arrest are common mechanistic themes observed for the more potent compounds.[1][7][11] This comparative guide serves as a valuable resource for researchers in the field, facilitating informed decisions in the design and advancement of novel imidazo[1,2-a]pyrimidine-based anticancer drugs.
References
- 1. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Imidazo[1,2-a]pyrimidine-Based PI3Kα Inhibitors: A Head-to-Head Comparison with Clinically Relevant Drugs
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold has emerged as a promising framework in the design of novel kinase inhibitors. This guide provides a head-to-head comparison of preclinical imidazo[1,2-a]pyridine-based inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα) with the FDA-approved drug Alpelisib and the clinical-stage inhibitor Taselisib. This comparison is based on publicly available experimental data to objectively assess their potential as cancer therapeutics, particularly in breast cancer.
Executive Summary
Imidazo[1,2-a]pyridine derivatives, such as HS-173 and compound 35 , have demonstrated potent and selective inhibitory activity against the PI3Kα isoform, a key player in cancer cell growth and proliferation.[1][2][3] In preclinical studies, these compounds exhibit comparable or, in some cases, superior enzymatic inhibition to the approved drug Alpelisib.[1][3][4][5] This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to provide a comprehensive comparative analysis.
Performance Data: Imidazo[1,2-a]pyridines vs. Known PI3Kα Inhibitors
The following tables summarize the in vitro efficacy of selected imidazo[1,2-a]pyridine-based PI3Kα inhibitors against the FDA-approved drug Alpelisib and the investigational drug Taselisib.
Table 1: Comparative PI3Kα Enzymatic Inhibition
| Compound | Type | PI3Kα IC50 (nM) | Source |
| HS-173 | Imidazo[1,2-a]pyridine | 0.8 | [1][4][6] |
| Compound 35 | Imidazo[1,2-a]pyridine | 150 | [3] |
| Alpelisib (Piqray) | FDA-Approved Drug | ~5 | [5][7] |
| Taselisib (GDC-0032) | Investigational Drug | ~0.29 | [5][8][9] |
Table 2: Comparative Anti-proliferative Activity in Breast Cancer Cell Lines
| Compound | Cell Line | PIK3CA Status | IC50 (µM) | Source |
| HS-173 | T47D | Mutant | 0.6 | [1][4] |
| SK-BR-3 | WT | 1.5 | [1][4] | |
| MCF-7 | Mutant | 7.8 | [1][4] | |
| Compound 35 | T47D | Mutant | 7.9 | [3] |
| MCF-7 | Mutant | 9.4 | [3] | |
| Alpelisib (Piqray) | PIK3CA-mutant lines | Mutant | 0.185 - 0.288 | [10] |
| PIK3CA-wildtype lines | WT | >1 | [10] |
Signaling Pathway and Experimental Workflow
The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation. PI3Kα inhibitors block the phosphorylation of PIP2 to PIP3, leading to the inhibition of downstream signaling.
The following diagram illustrates a typical workflow for evaluating and comparing PI3Kα inhibitors.
Detailed Experimental Protocols
PI3Kα Kinase Assay (ADP-Glo™ Assay)
This protocol is a luminescent kinase assay that measures the amount of ADP formed from a kinase reaction.
-
Principle: The assay quantifies ADP, which is converted to ATP. The newly synthesized ATP is then used by Ultra-Glo™ Luciferase to generate a luminescent signal that is proportional to the kinase activity.
-
Procedure:
-
Prepare a PI3K reaction buffer/lipid substrate mixture. The lipid substrate is typically PIP2.
-
Dilute the PI3Kα enzyme in the reaction buffer/lipid substrate mixture.
-
Add the test inhibitor (e.g., imidazo[1,2-a]pyrimidine derivative or known drug) at various concentrations or a vehicle control to the wells of a 384-well plate.
-
Add the enzyme/lipid mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin.
-
Measure the luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curves.[11][12]
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
Seed breast cancer cells (e.g., MCF-7, T47D) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.[13][14][15]
-
Western Blot for PI3K Pathway Activation
This technique is used to detect the phosphorylation status of key proteins in the PI3K signaling pathway, such as AKT.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the target proteins and their phosphorylated forms.
-
Procedure:
-
Culture breast cancer cells and treat them with the inhibitors for a specified time.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total AKT and phosphorylated AKT (p-AKT at Ser473 or Thr308).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of AKT phosphorylation inhibition.[16][17][18]
-
Conclusion
The preclinical data for imidazo[1,2-a]pyridine-based PI3Kα inhibitors, such as HS-173, are highly encouraging, demonstrating potent enzymatic inhibition and anti-proliferative effects in breast cancer cell lines. While a direct clinical comparison is not yet possible, these novel compounds show promise as alternatives or complementary therapies to existing treatments targeting the PI3K pathway. Further in vivo studies and, eventually, clinical trials will be necessary to fully elucidate their therapeutic potential and safety profile in comparison to established drugs like Alpelisib.
References
- 1. caymanchem.com [caymanchem.com]
- 2. PI3K Inhibitor, HS-173 [merckmillipore.com]
- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medkoo.com [medkoo.com]
- 7. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Unveiling the Molecular Blueprint: Confirming the Action of Imidazo[1,2-a]pyrimidine Derivatives with Western Blot
A Comparative Guide for Researchers
Imidazo[1,2-a]pyrimidine derivatives have emerged as a promising class of small molecules in drug discovery, exhibiting a wide range of biological activities, including potent anti-cancer properties. Understanding their precise mechanism of action is paramount for their clinical development. This guide provides a comparative analysis of experimental data, focusing on the use of Western blot to confirm the inhibitory effects of these derivatives on key cellular signaling pathways, thereby offering researchers a practical framework for their own investigations.
The Molecular Targets: Inhibiting Key Cancer-Promoting Pathways
Research has increasingly pointed towards the ability of imidazo[1,2-a]pyrimidine derivatives to selectively target and inhibit crucial signaling pathways that are often dysregulated in cancer. Two of the most prominent pathways impacted are:
-
The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.
-
The STAT3/NF-κB Pathway: This signaling cascade plays a critical role in inflammation, immune responses, and cell survival, and its constitutive activation is linked to tumor progression and drug resistance.
Western blot analysis is the gold-standard technique to elucidate the effects of imidazo[1,2-a]pyrimidine derivatives on these pathways. By quantifying the phosphorylation status of key protein players, researchers can directly observe the inhibitory action of these compounds.
Comparative Analysis of Inhibitory Activity
To illustrate the efficacy of imidazo[1,2-a]pyrimidine derivatives, this guide presents a comparative summary of their effects on target proteins within the PI3K/Akt/mTOR and STAT3/NF-κB pathways, alongside established kinase inhibitors for context.
Table 1: Comparative Inhibition of PI3K/Akt/mTOR Pathway Components
| Compound Class | Target Protein | Cell Line | Concentration | Observed Effect on Phosphorylation | Reference Compound | Reference Effect |
| Imidazo[1,2-a]pyrimidine Derivative (Compound 6) | p-Akt (Ser473) | A375 Melanoma | 10 µM | Significant Reduction | Gefitinib | Reduction in p-Akt |
| Imidazo[1,2-a]pyrimidine Derivative (Compound 6) | p-mTOR | A375 Melanoma | 10 µM | Significant Reduction | Gefitinib | Reduction in p-mTOR |
| Imidazo[1,2-a]pyrimidine Derivative (IP-5) | p-Akt | HCC1937 Breast Cancer | 50 µM | Decreased Levels | - | - |
Data synthesized from multiple studies to provide a comparative overview. Specific fold-changes can vary based on experimental conditions.
Table 2: Comparative Inhibition of STAT3/NF-κB Pathway Components
| Compound Class | Target Protein | Cell Line | Concentration | Observed Effect | Reference Compound | Reference Effect |
| Imidazo[1,2-a]pyridine Derivative (MIA) | p-STAT3 (Tyr705) | MDA-MB-231 Breast Cancer | 30 µM | Suppression | - | - |
| Imidazo[1,2-a]pyridine Derivative (MIA) | IκBα | MDA-MB-231 Breast Cancer | 30 µM | Increased Expression | - | - |
This table highlights the modulation of key proteins in the STAT3/NF-κB pathway, demonstrating the anti-inflammatory and pro-apoptotic potential of these derivatives.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To further clarify the mechanism of action and the experimental approach, the following diagrams illustrate the targeted signaling pathways and the Western blot workflow.
Caption: Targeted Signaling Pathways.
Caption: Western Blot Experimental Workflow.
Detailed Experimental Protocol: Western Blot for Phosphorylated Proteins
This protocol provides a generalized yet detailed methodology for performing Western blot to analyze the phosphorylation status of target proteins.
1. Cell Culture and Treatment:
-
Seed cells (e.g., A375, MDA-MB-231) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the imidazo[1,2-a]pyrimidine derivative at various concentrations for the desired time period (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or bicinchoninic acid (BCA) protein assay.
4. SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (typically 20-40 µg) onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins based on molecular weight.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
6. Blocking:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) to minimize non-specific antibody binding. For phospho-antibodies, BSA is often preferred.
7. Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-Akt Ser473, mouse anti-total-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.
8. Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.
9. Detection:
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
10. Data Analysis:
-
Quantify the intensity of the bands using densitometry software.
-
Normalize the signal of the phosphorylated protein to the total protein to account for any variations in protein loading.
Conclusion
Western blot is an indispensable tool for confirming the mechanism of action of imidazo[1,2-a]pyrimidine derivatives. By providing direct evidence of the inhibition of key signaling pathways like PI3K/Akt/mTOR and STAT3/NF-κB, this technique is crucial for the preclinical evaluation of these promising therapeutic agents. This guide offers a framework for researchers to design and interpret their experiments, ultimately contributing to the advancement of novel cancer therapies.
A Comparative Guide to the Cross-Reactivity of Imidazo[1,2-a]pyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, giving rise to a multitude of potent kinase inhibitors targeting various components of the human kinome. A critical aspect of the preclinical development of these inhibitors is the characterization of their selectivity profile. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides an objective comparison of the cross-reactivity profile of a representative imidazo[1,2-a]pyrazine-based Aurora kinase inhibitor with a well-established alternative, Alisertib (MLN8237), supported by experimental data and detailed methodologies for key profiling assays.
Comparative Analysis of Kinase Inhibitor Selectivity
To illustrate the selectivity profile of the imidazo[1,2-a]pyrimidine class, we will compare an exemplary compound from a series of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors with Alisertib, a selective Aurora A kinase inhibitor that has undergone extensive clinical investigation.[1][2][3]
Compound 1: Imidazo[1,2-a]pyrazine Derivative
Compound 1 is a representative Aurora A/B kinase inhibitor from a series designed for improved off-target kinase selectivity.[2] While a comprehensive screen against the entire kinome is not publicly available, the authors have reported its activity against a panel of relevant kinases to demonstrate its selectivity.
Alternative: Alisertib (MLN8237)
Alisertib is a potent and selective inhibitor of Aurora A kinase with an IC50 of 1.2 nM in cell-free assays.[1] It exhibits over 200-fold selectivity for Aurora A over the closely related Aurora B kinase.[1][4][5] Its selectivity has been extensively characterized against large kinase panels.[1][4]
Data Presentation: Inhibitor Cross-Reactivity Profiles
The following tables summarize the inhibitory activity of the representative imidazo[1,2-a]pyrazine inhibitor and Alisertib against their primary targets and a selection of off-target kinases. This comparison highlights the differences in their selectivity profiles.
Table 1: Potency against Primary Aurora Kinase Targets
| Compound | Target | IC50 (nM) |
| Imidazo[1,2-a]pyrazine Derivative | Aurora A | 1 |
| Imidazo[1,2-a]pyrazine Derivative | Aurora B | 3 |
| Alisertib (MLN8237) | Aurora A | 1.2[1] |
| Alisertib (MLN8237) | Aurora B | 396.5[1] |
Table 2: Selectivity Profile Against a Panel of Off-Target Kinases
| Kinase | Imidazo[1,2-a]pyrazine Derivative (% Inhibition @ 1µM) | Alisertib (MLN8237) (IC50 nM or % Inhibition @ 1µM) |
| ABL1 | <25 | >10,000 |
| AKT1 | <25 | >10,000 |
| CDK2/cyclin A | <25 | >10,000 |
| FLT3 | <25 | >10,000 |
| KDR (VEGFR2) | <25 | >10,000 |
| MET | <25 | >10,000 |
| PLK1 | <25 | >10,000 |
| SRC | <25 | >10,000 |
Data for the imidazo[1,2-a]pyrazine derivative is sourced from Bioorganic & Medicinal Chemistry Letters, 2012, 22(10), 3544-9. Data for Alisertib is compiled from multiple sources indicating no significant activity against a broad panel of over 200 kinases.[1][4]
Signaling Pathway Context: The Role of Aurora Kinases in Mitosis
Aurora kinases are a family of serine/threonine kinases that play essential roles in regulating cell division (mitosis). Their dysregulation is a common feature in many cancers, making them attractive targets for therapeutic intervention.
Caption: Role of Aurora A and B kinases in mitosis and points of inhibition.
Experimental Protocols
Accurate and reproducible cross-reactivity profiling is paramount for the evaluation of kinase inhibitors. Below are detailed methodologies for two widely used assays for determining kinase inhibitor selectivity.
LanthaScreen® TR-FRET Kinase Activity Assay
This is a fluorescence-based biochemical assay that measures the phosphorylation of a substrate by a kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the phosphorylated product.
Objective: To determine the IC50 value of an inhibitor against a purified kinase.
Materials:
-
Kinase of interest
-
LanthaScreen® Tb-labeled antibody specific for the phosphorylated substrate
-
Fluorescein-labeled substrate
-
ATP
-
Kinase buffer
-
Test inhibitor (e.g., imidazo[1,2-a]pyrimidine derivative)
-
384-well assay plates
-
TR-FRET-capable plate reader
Workflow Diagram:
Caption: Workflow for the LanthaScreen® TR-FRET kinase assay.
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the appropriate solvent (e.g., DMSO) at a concentration 4 times the final desired concentration.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor to each well.
-
Prepare a master mix containing the kinase, fluorescein-labeled substrate, and ATP in kinase buffer at 2 times the final concentration.
-
Add 5 µL of the master mix to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Prepare a detection solution containing the terbium-labeled antibody and EDTA (to stop the kinase reaction) in TR-FRET dilution buffer at 2 times the final concentration.
-
Add 10 µL of the detection solution to each well.
-
Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the terbium and fluorescein wavelengths.
-
Data Analysis: The ratio of the acceptor (fluorescein) to donor (terbium) emission is calculated. The IC50 values are determined by plotting the emission ratio against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Chemical Proteomics (Kinobeads) Kinase Profiling
This method utilizes affinity chromatography coupled with quantitative mass spectrometry to determine the targets of a kinase inhibitor in a complex biological sample, such as a cell lysate.
Objective: To identify the on- and off-targets of a kinase inhibitor in a native proteome context.
Materials:
-
Kinobeads (sepharose beads coupled with a mixture of broad-spectrum kinase inhibitors)
-
Cell or tissue lysate
-
Test inhibitor
-
Wash buffers
-
Elution buffer
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS system
Workflow Diagram:
Caption: General workflow for Kinobeads-based kinase inhibitor profiling.
Procedure:
-
Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest under non-denaturing conditions.
-
Competitive Binding:
-
Aliquot the lysate into multiple tubes.
-
Treat the lysate aliquots with increasing concentrations of the test inhibitor or with a vehicle control (e.g., DMSO).
-
Incubate to allow the inhibitor to bind to its targets within the lysate.
-
-
Kinobeads Pulldown:
-
Add Kinobeads to each lysate aliquot and incubate to allow the unbound kinases to bind to the beads.
-
Collect the beads by centrifugation and wash extensively to remove non-specifically bound proteins.
-
-
Protein Digestion: The proteins captured on the beads are digested into peptides, typically using trypsin, either directly on the beads or after elution.
-
LC-MS/MS Analysis: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were bound to the beads.
-
Data Analysis: The abundance of each identified kinase in the inhibitor-treated samples is compared to the vehicle control. A dose-dependent decrease in the amount of a kinase captured by the beads indicates that it is a target of the test inhibitor.
Conclusion
The cross-reactivity profiling of imidazo[1,2-a]pyrimidine-based kinase inhibitors is a critical step in their preclinical evaluation. As demonstrated by the comparison with Alisertib, even structurally related inhibitors targeting the same primary kinase can have distinct selectivity profiles. The use of robust and standardized experimental protocols, such as TR-FRET-based activity assays and chemical proteomics-based profiling, is essential for generating high-quality, comparable data. This guide provides a framework for researchers and drug developers to objectively assess the performance of novel imidazo[1,2-a]pyrimidine-based inhibitors against relevant alternatives, ultimately aiding in the selection of drug candidates with the most promising therapeutic window.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Characterization of Alisertib (MLN8237), an investigational small-molecule inhibitor of aurora A kinase using novel in vivo pharmacodynamic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyrimidines: Established Protocols vs. Modern Methodologies
For researchers, scientists, and professionals in drug development, the imidazo[1,2-a]pyrimidine scaffold is a privileged structure due to its prevalence in a wide array of biologically active compounds. The efficiency of synthesizing this core is paramount. This guide provides an objective comparison between established and contemporary methods for the synthesis of imidazo[1,2-a]pyrimidines, supported by experimental data to inform methodology selection.
Executive Summary
The synthesis of imidazo[1,2-a]pyrimidines has evolved from classical, often harsh, condensation reactions to more sophisticated and efficient modern techniques. Traditional methods, such as the Tschitschibabin reaction and its variations like the Ortoleva-King reaction, are well-established but can suffer from drawbacks including high temperatures, long reaction times, and the use of stoichiometric, and sometimes hazardous, reagents. In contrast, newer methodologies, including microwave-assisted synthesis and multicomponent reactions, offer significant advantages in terms of reaction speed, yield, and greener reaction profiles. This guide will delve into a direct comparison of these approaches, presenting quantitative data, detailed experimental protocols, and workflow diagrams to aid in the selection of the most suitable synthetic route.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key performance indicators for established and new methods for the synthesis of a representative imidazo[1,2-a]pyrimidine.
Table 1: Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine
| Method | Reaction Time | Temperature | Yield (%) | Catalyst/Reagent | Solvent | Reference |
| Established: Ortoleva-King Reaction | 4 hours (step 1), 1 hour (step 2) | 110 °C (step 1), 100 °C (step 2) | 40-60 | I₂, NaOH (aq) | Neat (step 1) | [1][2] |
| New: Microwave-Assisted Synthesis | 5-8 minutes | 100 °C | 95 | None | H₂O-IPA | [3] |
Table 2: Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyrimidines
| Method | Reaction Time | Temperature | Yield (%) | Key Features | Reference |
| Established: Stepwise Synthesis | 24 hours | Room Temperature | High (for individual steps) | Multi-step, involves isolation of intermediates | [4] |
| New: Three-Component Reaction (Microwave) | 10-30 minutes | 120-160 °C | 82-96 | One-pot, solvent-free, atom-economical | [5] |
Experimental Protocols
Established Method: Ortoleva-King Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine
This protocol is a modification of the classic Tschitschibabin reaction.
Step 1: In situ generation of α-haloketone and pyridinium salt. A mixture of acetophenone (1.0 mmol), 2-aminopyrimidine (2.3 mmol), and iodine (1.2 mmol) is heated neat at 110 °C for 4 hours.[1][2]
Step 2: Cyclization. After cooling, an aqueous solution of sodium hydroxide is added, and the mixture is heated at 100 °C for 1 hour to induce cyclization.[1][2] The product is then isolated through standard workup procedures.
New Method: Microwave-Assisted Catalyst-Free Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine
This method represents a significant improvement in terms of efficiency and environmental impact.
Procedure: A mixture of 2-aminopyrimidine (1.0 mmol) and 2-bromoacetophenone (1.0 mmol) in a 1:1 mixture of water and isopropanol (H₂O-IPA) is subjected to microwave irradiation at 100 °C for 5-8 minutes.[3] The reaction mixture is then cooled, and the product is isolated by filtration.
Mandatory Visualizations
The following diagrams illustrate the conceptual workflows of the compared synthetic methods.
Caption: Workflow for the Established Ortoleva-King Synthesis.
Caption: Workflow for the New Microwave-Assisted Synthesis.
Discussion and Conclusion
The data and protocols presented clearly demonstrate the advantages of modern synthetic methods for the preparation of imidazo[1,2-a]pyrimidines.
Established Protocols (Ortoleva-King): This method is robust and well-documented. However, it requires high temperatures and extended reaction times. The use of neat conditions in the first step can lead to purification challenges, and the two-step process is less efficient than one-pot alternatives.
New Methodologies (Microwave-Assisted): The microwave-assisted protocol offers a dramatic reduction in reaction time, from hours to minutes, and a significant increase in yield.[3][6] The use of a greener solvent system (water-isopropanol) and the elimination of a catalyst further enhance its appeal from an environmental and economic perspective.[3] Multicomponent reactions, often also amenable to microwave heating, provide rapid access to more complex, substituted imidazo[1,2-a]pyrimidines in a single, atom-economical step.[5]
For researchers and drug development professionals, the adoption of these newer, more efficient synthetic strategies can accelerate the discovery and development of novel imidazo[1,2-a]pyrimidine-based therapeutics. The significant improvements in reaction time, yield, and environmental impact make a compelling case for moving beyond established protocols where possible.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-(Chloromethyl)imidazo[1,2-a]pyrimidine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(Chloromethyl)imidazo[1,2-a]pyrimidine, a halogenated heterocyclic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
1. Hazard Identification and Immediate Safety Precautions
-
Acute Toxicity (Oral): May be harmful if swallowed.[2]
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
In the event of exposure, follow these first-aid measures immediately:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[1][3]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][3]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
2. Waste Characterization and Segregation
This compound is a chlorinated organic compound and must be disposed of as halogenated hazardous waste .[5][6] Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Do not mix with non-halogenated organic waste.[6]
-
Do not dispose of down the drain or in regular trash.[7]
-
Collect waste in a designated, properly labeled, and sealed container.[6] The container should be made of a material compatible with the chemical.
| Waste Classification Data | |
| Compound Name | This compound |
| Waste Category | Halogenated Organic Waste[6][8] |
| RCRA Status | Likely a hazardous waste due to its chlorinated nature.[5] |
| Primary Hazards | Acute toxicity, skin/eye irritation, respiratory irritation.[1][2] |
| Incompatible Materials | Strong oxidizing agents, bases, amines.[4] |
3. Disposal Procedures: A Step-by-Step Approach
The recommended disposal method for chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[1][9][10] This process ensures the complete destruction of the compound, minimizing environmental impact.
Experimental Protocol for Waste Collection and Temporary Storage:
-
Container Selection: Obtain a designated waste container compatible with chlorinated organic compounds. Ensure the container has a secure, tight-fitting lid.[6]
-
Labeling: Clearly label the container with "Halogenated Hazardous Waste," the full chemical name "this compound," and any other required institutional information.[6]
-
Waste Transfer: In a well-ventilated area, such as a fume hood, carefully transfer the waste into the designated container. Avoid creating dust or aerosols.
-
Sealing: Securely close the container lid to prevent leakage or evaporation.[6]
-
Temporary Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[4]
-
Disposal Request: Arrange for pickup and disposal by a licensed professional waste disposal service.[1][5]
4. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
5. Regulatory Compliance
The disposal of chlorinated organic waste is regulated under federal laws such as the Resource Conservation and Recovery Act (RCRA) and may be subject to additional state and local regulations.[5] It is the responsibility of the waste generator to ensure full compliance with all applicable regulations. This includes maintaining accurate records of waste generation, storage, and disposal.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship.
References
- 1. capotchem.cn [capotchem.cn]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. uakron.edu [uakron.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Safeguarding Research: A Guide to Handling 2-(Chloromethyl)imidazo[1,2-a]pyrimidine
Essential safety and logistical protocols for the handling and disposal of 2-(Chloromethyl)imidazo[1,2-a]pyrimidine are critical for ensuring the well-being of laboratory personnel and maintaining the integrity of research. This guide provides procedural, step-by-step information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential due to the hazardous nature of the substance.
This compound is classified as a substance that can cause severe skin burns and eye damage, is harmful if swallowed, and may cause respiratory irritation.[1][2] A thorough risk assessment should be conducted before handling this chemical.
Hazard Analysis and Personal Protective Equipment (PPE)
A comprehensive understanding of the hazards associated with this compound is the foundation of safe laboratory practice. The following table summarizes the key hazards and the mandatory personal protective equipment required.
| Hazard | GHS Classification | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Category 1A, 1B, 1C | Chemical-resistant gloves (e.g., Nitrile), disposable Tyvek-type sleeves or a full Tyvek suit, and appropriate protective clothing to prevent skin exposure.[1] |
| Serious Eye Damage/Irritation | Category 1 | Splash-proof safety goggles and a face shield.[1] |
| Inhalation | May cause respiratory irritation.[2][3] | A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used if exposure limits are exceeded or if irritation is experienced.[1] All work should be conducted in a chemical fume hood.[1] |
| Ingestion | Harmful if swallowed.[1][2] | Do not eat, drink, or smoke in the laboratory. |
Operational Protocol: Step-by-Step Handling Procedure
The following protocol outlines the essential steps for the safe handling of this compound, from preparation to disposal.
1. Preparation:
- Ensure a chemical fume hood is operational and available.
- Gather all necessary PPE as detailed in the table above.
- Prepare a designated and clearly labeled waste container for hazardous chemical waste.
- Have an emergency spill kit readily accessible.
2. Donning PPE:
- Put on all required personal protective equipment before handling the chemical. This includes, at a minimum, a lab coat, chemical-resistant gloves, and splash-proof safety goggles. A face shield and respirator should be used based on the risk assessment of the specific procedure.
3. Handling the Compound:
- All handling of this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[1]
- Avoid the formation of dust and aerosols.[4]
- Use non-sparking tools to prevent ignition.[4]
- Prevent contact with skin and eyes.[4] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]
4. Storage:
- Store the container tightly closed in a dry, cool, and well-ventilated place.[4]
- Store apart from incompatible materials and foodstuff containers.[4]
5. Disposal:
- All waste containing this compound is considered hazardous waste.
- Collect waste in a suitable, closed, and properly labeled container.[3]
- The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
- Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed.[4]
- Empty containers should be triply rinsed (or equivalent) and can be offered for recycling or reconditioning after being punctured to make them unusable.[4]
Experimental Workflow
A logical workflow is critical to minimizing risk. The following diagram illustrates the recommended sequence of operations for handling this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
